molecular formula C16H30O6 B8025131 Bis-PEG2-Boc

Bis-PEG2-Boc

货号: B8025131
分子量: 318.41 g/mol
InChI 键: ALKAASHAFVQEJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis-PEG2-Boc is a useful research compound. Its molecular formula is C16H30O6 and its molecular weight is 318.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKAASHAFVQEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural and Functional Landscape of Bis-PEG2-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and applications of Bis-PEG2-Boc and its derivatives, pivotal linkers in the advancement of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound and its related structures, molecules that have garnered significant attention in the field of targeted protein degradation. Primarily utilized as linkers in the synthesis of PROTACs, these compounds are instrumental in the development of novel therapeutics aimed at eliminating disease-causing proteins. This document will delve into the molecular architecture of these linkers, their physicochemical properties, and their functional role within the ubiquitin-proteasome system. Furthermore, it will furnish researchers and drug development professionals with detailed experimental protocols and workflows for their application in PROTAC synthesis.

Deciphering the Structure of this compound and Its Analogs

The term "this compound" can refer to several closely related chemical structures, each possessing a core bis-polyethylene glycol (PEG) motif and a tert-butyloxycarbonyl (Boc) protecting group. The specific arrangement of these components dictates the linker's utility in chemical synthesis. Based on commercially available reagents, two primary structures are often encountered:

  • NH-bis(PEG2-Boc): This molecule features a central secondary amine from which two PEG2 chains extend. Each PEG chain is terminated with a Boc-protected amine. This structure provides two orthogonally protected functional groups, allowing for sequential chemical modifications.

  • N-Boc-N-bis(PEG2-acid): In this configuration, a central amine is protected by a Boc group, and two PEG2 chains extending from it terminate in carboxylic acid groups.[1] This trifunctional linker offers two reactive handles for conjugation to other molecules.[1]

The core structure of these linkers consists of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility. The Boc group is a widely used protecting group for amines, which can be readily removed under acidic conditions to reveal a reactive primary amine. This controlled deprotection is a cornerstone of their application in multi-step organic synthesis.

Below is a diagram illustrating the general structure of a Boc-protected bis-PEG linker.

structure General Structure of a Boc-Protected Bis-PEG Linker cluster_linker Boc Boc N1 N Boc->N1 PEG1 PEG2 N1->PEG1 PEG2 PEG2 N1->PEG2 X1 X PEG1->X1 X2 X PEG2->X2 caption General structure of a Boc-protected bis-PEG linker.

Caption: General structure of a Boc-protected bis-PEG linker.

Physicochemical Properties

The quantitative data for representative this compound and related structures are summarized in the table below. These properties are crucial for planning synthetic routes and for understanding the behavior of the resulting PROTAC molecules in biological systems.

PropertyNH-bis(PEG2-Boc)N-Boc-N-bis(PEG2-acid)This compound (di-tert-butyl ester)
Molecular Formula C22H45N3O8C19H35NO10C16H30O6
Molecular Weight 479.6 g/mol 437.48 g/mol 318.41 g/mol
CAS Number 2182601-69-82054339-01-21611468-28-0
Purity >95%>98%>95%
Solubility Water, DMSO, DMF, DCMDMSONot specified
Storage Condition -20°C-20°CNot specified

The Role of this compound in PROTACs and the Ubiquitin-Proteasome System

This compound linkers are fundamental components in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action of a PROTAC is centered around the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

The signaling pathway of PROTAC-mediated protein degradation can be summarized as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can participate in further cycles of protein degradation.

PROTAC_pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination RecycledPROTAC PROTAC TernaryComplex->RecycledPROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation RecycledPROTAC->TernaryComplex Recycling

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process that leverages the orthogonal reactivity of the functional groups. The following is a generalized experimental workflow.

Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from the amine functionality of the PEG linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker (e.g., NH-bis(PEG2-Boc))

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of the deprotected PEG linker to a carboxylic acid-functionalized E3 ligase ligand and a POI ligand. This example assumes the use of a linker with a central amine and two terminal reactive groups that have been appropriately functionalized.

Materials:

  • Deprotected PEG linker

  • Carboxylic acid-functionalized E3 ligase ligand

  • Carboxylic acid-functionalized POI ligand

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • First Coupling Reaction:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.

    • Add the organic base (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected PEG linker (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Purify the resulting intermediate by flash column chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • Repeat the coupling procedure described above using the purified intermediate and the carboxylic acid-functionalized POI ligand.

    • Purify the final PROTAC product using an appropriate chromatographic method.

  • Characterization:

    • Characterize the final PROTAC molecule using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

experimental_workflow General Experimental Workflow for PROTAC Synthesis start Start deprotection Boc Deprotection of This compound Linker start->deprotection coupling1 First Amide Coupling: Linker + E3 Ligase Ligand deprotection->coupling1 activation1 Activation of E3 Ligase Ligand (Carboxylic Acid) activation1->coupling1 purification1 Purification of Intermediate coupling1->purification1 coupling2 Second Amide Coupling: Intermediate + POI Ligand purification1->coupling2 activation2 Activation of POI Ligand (Carboxylic Acid) activation2->coupling2 purification2 Final Purification of PROTAC coupling2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end End characterization->end

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

This compound and its derivatives are versatile and indispensable tools in the field of targeted protein degradation. Their well-defined structures, characterized by hydrophilic PEG chains and a strategically placed Boc-protected amine, provide an ideal scaffold for the modular synthesis of PROTACs. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is paramount for the successful design and development of novel protein-degrading therapeutics. This guide provides a foundational resource for researchers and scientists dedicated to advancing this exciting frontier in drug discovery.

References

An In-depth Technical Guide to Bis-PEG2-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of Bis-PEG2-Boc, a bifunctional linker increasingly utilized in advanced biomedical research and drug development. This document details its physicochemical properties, provides illustrative experimental protocols, and explores its role in sophisticated applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Characteristics

This compound, systematically named tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate, is a branched polyethylene (B3416737) glycol (PEG) linker. The molecule features a central secondary amine from which two short PEG chains extend, each terminating in a tert-butyloxycarbonyl (Boc) protected primary amine. This structure provides a versatile platform for bioconjugation and the synthesis of complex molecules.

The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal primary amines, allowing for sequential and controlled conjugation strategies.[1][2] The PEG component enhances the solubility and biocompatibility of the molecules it is incorporated into.[3]

Physicochemical Data

The following table summarizes the key quantitative data for NH-bis(PEG2-Boc).

PropertyValueReference(s)
IUPAC Name tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamateN/A
Synonyms NH-bis(PEG2-Boc), this compound
CAS Number 2182601-69-8[4]
Molecular Formula C₂₂H₄₅N₃O₈[4]
Molecular Weight 479.61 g/mol [4]
Purity Typically >95%[2][5]
Appearance White to off-white solid or oilN/A
Solubility Soluble in Water, DMSO, DMF, DCM[2]
Storage Store at -20°C for long-term stability[2][4]

Applications in Research and Drug Development

The unique branched structure and protected amine functionalities of this compound make it a valuable tool in several areas of research, most notably in the development of PROTACs.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[6]

NH-bis(PEG2-Boc) serves as a versatile branched linker. After deprotection of the Boc groups, the resulting primary amines can be conjugated to a ligand for a target protein and a ligand for an E3 ligase, respectively. The PEG nature of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting groups to yield the free primary amines.

Materials:

  • NH-bis(PEG2-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolve NH-bis(PEG2-Boc) in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected amine will be a TFA salt.

Purification of the Deprotected Amine

Materials:

  • Crude deprotected amine (TFA salt)

  • Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Methodology:

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm filter before injection.

  • Inject the sample onto the preparative HPLC system.

  • Elute the product using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Collect fractions containing the purified product, identified by UV detection (e.g., at 214 nm).

  • Combine the pure fractions and freeze-dry to obtain the purified product as a TFA salt.

Analytical Characterization

The identity and purity of NH-bis(PEG2-Boc) and its derivatives can be confirmed using the following analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic signals for the Boc group (a singlet around 1.4 ppm) and the PEG backbone (multiplets between 3.5 and 3.7 ppm).
¹³C NMR Resonances corresponding to the carbonyl and quaternary carbons of the Boc group, and the characteristic repeating units of the PEG chain.
LC-MS A major peak in the chromatogram corresponding to the expected mass-to-charge ratio ([M+H]⁺) of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound Linker) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Target Target Protein (e.g., Kinase) Target->PROTAC Binds to Warhead Proteasome Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->PROTAC Binds to E3 Ligand E3_Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruitment Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Synthesis_Workflow start Start: NH-bis(PEG2-Boc) deprotection Boc Deprotection (TFA in DCM) start->deprotection purification1 Purification 1 (Preparative HPLC) deprotection->purification1 conjugation1 Conjugation to E3 Ligase Ligand purification1->conjugation1 purification2 Purification 2 (Preparative HPLC) conjugation1->purification2 conjugation2 Conjugation to Target Protein Ligand purification2->conjugation2 purification3 Final Purification (Preparative HPLC) conjugation2->purification3 analysis Analytical Characterization (LC-MS, NMR) purification3->analysis bio_eval Biological Evaluation (Cell-based Assays) analysis->bio_eval end Final PROTAC bio_eval->end Signaling_Pathway cluster_before Before PROTAC Treatment cluster_after After PROTAC Treatment A1 Upstream Signal B1 Target Protein (Active) A1->B1 C1 Downstream Effector B1->C1 D1 Cellular Response (e.g., Proliferation) C1->D1 A2 Upstream Signal B2 Target Protein (Degraded) C2 Downstream Effector (Inactive) A2->C2 Signal Blocked D2 Inhibition of Cellular Response PROTAC PROTAC PROTAC->B1 Induces Degradation

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N,N'-di-Boc-2,2'-(ethylenedioxy)diethylamine (Boc-NH-PEG2-NH-Boc), a valuable homobifunctional crosslinker. The inclusion of a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility, making it a versatile building block in various applications, including proteomics, drug delivery, and materials science. This document outlines a detailed experimental protocol for its synthesis via the di-tert-butoxycarbonylation of 2,2'-(ethylenedioxy)diethylamine, followed by a robust purification strategy.

Synthesis of Boc-NH-PEG2-NH-Boc

The synthesis involves the protection of the two primary amine groups of 2,2'-(ethylenedioxy)diethylamine with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct.

Reaction Scheme:

G cluster_product Product Diamine 2,2'-(Ethylenedioxy)diethylamine (H₂N-PEG2-NH₂) Base Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) Diamine->Base Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Base Product Boc-NH-PEG2-NH-Boc Base->Product

Caption: Reaction scheme for the synthesis of Boc-NH-PEG2-NH-Boc.

Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of diamines.

Materials:

  • 2,2'-(Ethylenedioxy)diethylamine (1,8-diamino-3,6-dioxaoctane)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2'-(ethylenedioxy)diethylamine (1.0 equivalent). Dissolve the diamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Addition of Base: Add triethylamine (2.2-2.5 equivalents) to the stirred solution at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.2-2.5 equivalents) in a minimal amount of the same anhydrous solvent used in step 1. Add this solution dropwise to the stirred diamine solution over 30-60 minutes using a dropping funnel. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 5-10% methanol (B129727) in dichloromethane. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Boc-NH-PEG2-NH-Boc.

ParameterValueNotes
Reactants
2,2'-(Ethylenedioxy)diethylamine1.0 eq
Di-tert-butyl dicarbonate2.2 - 2.5 eqA slight excess ensures complete di-protection.
Triethylamine2.2 - 2.5 eq
Reaction Conditions
SolventDCM or THFAnhydrous conditions are recommended.
TemperatureRoom Temperature
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Product
Expected Yield (Crude)>90%Typically a viscous oil or waxy solid.
Purity (Crude)VariableContains residual reagents and byproducts.

Purification of Boc-NH-PEG2-NH-Boc

Purification of the crude product is crucial to remove unreacted starting materials, mono-Boc protected intermediate, and other byproducts. Flash column chromatography is the most effective method for obtaining high-purity Boc-NH-PEG2-NH-Boc.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude Boc-NH-PEG2-NH-Boc

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate (B1210297)

  • Triethylamine (optional, to suppress tailing)

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing of the product on the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity (higher hexane (B92381) content) and gradually increasing the polarity (higher ethyl acetate content), is often effective for separating the di-Boc product from less polar impurities and the more polar mono-Boc byproduct.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Concentrate the combined pure fractions under reduced pressure to yield the purified Boc-NH-PEG2-NH-Boc as a colorless to pale yellow viscous oil or waxy solid.

Quantitative Data Summary
ParameterValueNotes
Purification Method Flash Column Chromatography
Stationary PhaseSilica Gel230-400 mesh
Mobile PhaseHexanes/Ethyl Acetate Gradiente.g., starting from 90:10 to 50:50
Product
Expected Yield (Purified)70 - 90%Based on the starting diamine.
Purity (Purified)>95%As determined by NMR and/or LC-MS.

Characterization

The identity and purity of the synthesized Boc-NH-PEG2-NH-Boc should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic peaks for the Boc protecting groups (a singlet at ~1.44 ppm integrating to 18H) and the ethylene (B1197577) glycol units of the PEG spacer (multiplets between 3.2 and 3.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the Boc groups (~156 ppm), the quaternary carbons of the tert-butyl groups (~79 ppm), the methyl carbons of the tert-butyl groups (~28 ppm), and the carbons of the PEG backbone (~40 and ~70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion for C₁₆H₃₂N₂O₆ would be m/z 371.22.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of Boc-NH-PEG2-NH-Boc.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization A Dissolve Diamine in Anhydrous Solvent B Add Base A->B C Add (Boc)₂O Solution Dropwise B->C D Stir at Room Temperature (12-24h) C->D E Quench with Water D->E F Wash with NaHCO₃ and Brine E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I TLC Analysis of Crude H->I J Flash Column Chromatography I->J K Combine Pure Fractions J->K L Concentrate in vacuo K->L M NMR Spectroscopy (¹H, ¹³C) L->M N Mass Spectrometry (ESI-MS) L->N

Caption: Workflow for the synthesis and purification of Boc-NH-PEG2-NH-Boc.

An In-depth Technical Guide to Bis-PEG2-Boc: A Core Component in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG2-Boc, an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. It includes its chemical properties, its role in the synthesis of PROTACs, and general experimental protocols relevant to its application in targeted protein degradation.

Core Properties of this compound

This compound is a chemical tool used in the development of PROTACs, a novel class of drugs that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 1611468-28-0[1]
Molecular Formula C16H30O6[1]
Molecular Weight 318.41[1]
Class Alkyl/ether-based PROTAC linker[1]

The Role of Linkers in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the geometry of the ternary complex (POI-PROTAC-E3 ligase) formation, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] PEG linkers, such as this compound, are frequently used in PROTAC design to enhance solubility and provide flexibility for optimal ternary complex formation.[3]

General Experimental Protocols

While specific experimental protocols for the direct application of this compound were not found in the reviewed literature, the following are general methodologies for the synthesis and evaluation of PROTACs that are adaptable for linkers like this compound.

PROTAC Synthesis Overview

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. The use of a linker with protecting groups, such as the Boc (tert-butyloxycarbonyl) group in this compound, allows for a controlled, stepwise synthesis.[3]

A general synthetic workflow would involve:

  • Activation of a carboxylic acid on either the POI or E3 ligase ligand.

  • Reaction with one end of the this compound linker.

  • Deprotection of the Boc group to reveal a reactive amine.

  • Conjugation of the second ligand to the newly deprotected end of the linker.

Evaluation of PROTAC Efficacy

A series of assays are necessary to characterize the efficacy of a newly synthesized PROTAC.

  • Target Degradation Assay (Western Blot): This is a standard method to quantify the reduction of the target protein in cells after PROTAC treatment.[4]

    • Cell Culture and Treatment: Cells are treated with varying concentrations of the PROTAC for a set duration.[4]

    • Cell Lysis: The cells are lysed to release the proteins.[4]

    • Western Blotting: The protein lysate is run on a gel to separate proteins by size, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.[4]

    • Analysis: The protein bands are quantified to determine the extent of target protein degradation.[4]

  • Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR): These biophysical techniques measure the binding affinities and kinetics of the PROTAC with the POI and the E3 ligase.[2]

    • Immobilization: The E3 ligase is immobilized on a sensor chip.[2]

    • Binary Interaction: The PROTAC is flowed over the chip to measure its binding affinity to the E3 ligase.[2]

    • Ternary Complex Formation: A mixture of the PROTAC and the POI is flowed over the chip to measure the formation of the ternary complex.[2]

Visualizing Key Processes

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

General Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the experimental evaluation of a PROTAC.

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation cluster_optimization Optimization Synthesis Synthesize PROTAC using this compound Binding Ternary Complex Formation Assay (e.g., SPR, ITC) Synthesis->Binding Degradation Target Degradation Assay (e.g., Western Blot) Binding->Degradation Cellular Cellular Phenotype Assays (e.g., Viability, Apoptosis) Degradation->Cellular Optimization Iterative Design and Linker Optimization Cellular->Optimization Optimization->Synthesis Redesign

Caption: A typical experimental workflow for evaluating PROTACs involves synthesis, followed by a series of assays to confirm ternary complex formation, target degradation, and cellular effects, with an iterative design process for optimization.[2]

Conclusion

This compound serves as a valuable building block in the construction of PROTACs. The linker component of a PROTAC is a critical factor that governs its biological activity. The selection of an appropriate linker, such as one based on a PEG chain, can significantly impact the physicochemical properties and the overall efficacy of the PROTAC. The development of effective PROTACs often requires the empirical testing of various linker designs to achieve optimal target protein degradation.

References

Solubility Profile of Bis-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG2-Boc (tert-butyl (2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethyl)carbamate), a bifunctional PEGylated linker crucial in various scientific applications, including proteomics and drug delivery. Understanding its solubility in different solvents is paramount for its effective use in experimental design and execution.

Core Concepts in Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses both hydrophobic (Boc protecting groups) and hydrophilic (polyethylene glycol backbone) moieties, resulting in a nuanced solubility profile. The ether linkages within the PEG chain contribute to its solubility in a range of organic solvents. Conversely, the bulky, nonpolar tert-butyloxycarbonyl (Boc) groups significantly influence its solubility, generally decreasing its affinity for highly polar solvents like water and increasing it for nonpolar organic solvents.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information for structurally similar compounds provides valuable insights. The following table summarizes the expected solubility of this compound in a variety of common laboratory solvents based on available data for analogous compounds and general principles of chemical solubility. A closely related compound, NH-bis(PEG2-Boc), is reported to be soluble in water, DMSO, DMF, and DCM.[1] The unprotected precursor, 1,8-Diamino-3,6-dioxaoctane, is soluble in water, dimethylformamide (DMF), and methanol.[2][3]

SolventChemical ClassExpected SolubilityRationale
Water Protic, PolarSolubleThe hydrophilic PEG spacer is known to enhance solubility in aqueous media.[2][3][4] However, the two bulky Boc groups may limit high concentration solubility.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarSolubleA versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. Often used to prepare stock solutions of similar molecules.[1]
Dimethylformamide (DMF) Aprotic, PolarSolubleSimilar to DMSO, it is a common solvent for a variety of organic molecules, including PEGylated compounds.[1][5]
Dichloromethane (DCM) HalogenatedSolubleA common solvent for Boc-protected compounds and PEG linkers.[1]
Methanol Protic, PolarLikely SolubleThe parent diamine is soluble in methanol, and the PEG chain should contribute to solubility.
Ethanol Protic, PolarLikely SolubleSimilar to methanol, but potentially slightly lower solubility due to its lower polarity.
Acetonitrile Aprotic, PolarLikely SolubleA common solvent in chromatography and for reactions involving similar compounds.
Tetrahydrofuran (THF) EtherLikely SolubleThe ether backbone of this compound suggests favorable interactions with ether solvents.
Ethyl Acetate EsterSparingly SolubleIntermediate polarity may allow for some dissolution.
Toluene Aromatic, NonpolarLikely InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents.
Hexanes Aliphatic, NonpolarInsolubleThe polarity of the PEG chain and the carbamate (B1207046) groups will prevent dissolution in nonpolar aliphatic solvents.
Diethyl Ether EtherLikely InsolubleDespite being an ether, its low polarity is likely insufficient to dissolve the compound effectively.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is essential. Both thermodynamic and kinetic solubility assays can be employed, each providing different but valuable information.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be dissolved in a solvent at a given temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the incubation period, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid material. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is useful for rapidly assessing the solubility of a compound from a DMSO stock solution, which is common in drug discovery settings. It measures the concentration at which a compound precipitates when diluted from a stock solution into an aqueous buffer.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution:

    • In a multi-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a range of concentrations.

  • Incubation and Precipitation Detection:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).

    • Visually inspect the wells for the presence of precipitate.

    • For a more quantitative assessment, use a plate-based nephelometer to measure light scattering, which indicates the presence of undissolved particles. Alternatively, filter the solutions and quantify the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a given application.

Workflow for this compound Solubility Assessment start Define Experimental Requirements qual_screen Qualitative Solubility Screen (Small Scale) start->qual_screen is_soluble Is Solubility Sufficient? qual_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes quant_assay Quantitative Solubility Assay (e.g., Shake-Flask) is_soluble->quant_assay No / Borderline optimize Optimize Solvent System (e.g., Co-solvents) quant_assay->optimize re_evaluate Re-evaluate Solubility optimize->re_evaluate re_evaluate->proceed Sufficient re_evaluate->optimize Insufficient

Caption: A decision-making workflow for determining the appropriate solvent system for this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and communication, visual representations of workflows are invaluable. The following diagram illustrates a typical experimental workflow involving a Boc-protected PEG linker like this compound.

Experimental Workflow with this compound dissolve Dissolve this compound in appropriate solvent conjugation Conjugation Reaction (e.g., to a protein or small molecule) dissolve->conjugation deprotection Boc Deprotection (e.g., TFA in DCM) conjugation->deprotection purification Purification of Conjugate (e.g., HPLC, Dialysis) deprotection->purification analysis Analysis of Final Product (e.g., LC-MS, SDS-PAGE) purification->analysis final_product Purified, Deprotected Conjugate analysis->final_product

Caption: A generalized experimental workflow demonstrating the use of this compound in a conjugation reaction.

By understanding the solubility characteristics and employing standardized protocols for its assessment, researchers can effectively integrate this compound into their experimental designs, ensuring reproducibility and the successful outcome of their research endeavors.

References

An In-depth Technical Guide to the Core Features of Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile means to connect molecular entities and enhance the overall performance of therapeutic conjugates.[1] Short-chain PEG linkers, typically defined as discrete molecules with 2 to 12 repeating ethylene (B1197577) oxide units (PEG2 to PEG12), are particularly crucial for their precise and well-defined nature.[2] Unlike polydisperse PEG polymers, which consist of a mixture of different chain lengths, these monodisperse linkers provide exacting control over the physicochemical properties of the final conjugate.[2][3] This guide provides a comprehensive technical overview of the core features of short-chain PEG linkers, their impact on drug design, and the experimental protocols necessary for their successful implementation.

Core Characteristics and Physicochemical Properties

The primary roles of short-chain PEG linkers in drug development include improving solubility, modulating pharmacokinetic profiles, and providing a flexible spacer between a targeting moiety and a payload.[4][2] Their hydrophilic and flexible nature is instrumental in optimizing the performance of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][2]

The length of a short-chain PEG linker directly dictates its physicochemical properties, which in turn influence the biological behavior of the conjugated molecule.[2] Key properties such as molecular weight, linker length, and hydrophilicity are summarized in the table below.

Quantitative Data Summary
LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

*Note: Calculated LogP values are estimates and can vary based on the calculation method and the linker's terminal functional groups. These values generally indicate high hydrophilicity.[2]

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of short-chain PEG linkers can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[2][5]

  • Solubility and Aggregation: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of short PEG linkers enhances the solubility of the conjugate, which can prevent aggregation and improve formulation stability.[6][2][7]

  • Improved Pharmacokinetics: The hydrophilic PEG creates a hydration shell around the payload. This can shield it from premature clearance mechanisms, thereby extending the circulation half-life of the conjugate.[7][8][9]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, reducing the likelihood of an immune response against the therapeutic.[2][7]

  • Steric Hindrance and Spacing: The flexible chain of the PEG linker provides a defined distance between the targeting molecule (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This spacing can be critical for minimizing steric hindrance and allowing for efficient binding to their respective targets.[2]

Experimental Protocols

The precise characterization of short-chain PEG linkers and their conjugates is essential for quality control and regulatory approval. The following are outlines of key experimental methodologies.

Synthesis of a Drug-Linker Conjugate

This protocol describes the initial step of attaching a cytotoxic drug to a bifunctional Amino-PEG-acid linker.

Materials:

  • Cytotoxic drug with a reactive functional group

  • Amino-PEGn-acid linker (e.g., Amino-PEG3-acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the cytotoxic drug in anhydrous DMF.

  • Add the Amino-PEGn-acid linker, HATU, HOBt, and DIPEA.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate using preparative HPLC.

  • Characterize the purified product by high-resolution mass spectrometry and NMR.

Conjugation to an Antibody (ADC Synthesis)

This protocol outlines the conjugation of the drug-linker to an antibody via lysine (B10760008) residues.

Materials:

  • Purified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker conjugate with a carboxylic acid group

  • N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) for activation

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activate the carboxylic acid group of the drug-linker conjugate by reacting it with NHS and EDC in an appropriate solvent to form an NHS ester.

  • Add the activated drug-linker-NHS ester to the antibody solution. The molar excess of the linker will determine the drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).

  • Quench the reaction by adding an excess of Tris buffer.

  • Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.

  • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.[10]

Characterization by Mass Spectrometry (MS)

Method:

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for large biomolecules like ADCs. The analysis provides the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope yields the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.[2]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:

  • Proton (¹H) NMR: This is the most common technique for characterizing PEG linkers.[2]

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[2]

  • Data Analysis: The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal (typically around 3.6 ppm in ¹H NMR). The integration of signals from the terminal groups relative to the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[2]

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker Coupling linker Short-Chain PEG Linker linker->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker->adc Conjugation antibody Antibody antibody->adc purification Chromatography (e.g., SEC, HIC) adc->purification ms Mass Spectrometry (Intact Mass, DAR) purification->ms hplc HPLC (Purity, Aggregation) purification->hplc invitro In Vitro Assays (Cytotoxicity) purification->invitro

Caption: Generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-PEG-Drug) Receptor Target Receptor ADC->Receptor 1. Binding TargetCell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Simplified signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Short, discrete polyethylene glycol linkers are enabling technologies in the development of advanced therapeutics. Their well-defined structure and tunable physicochemical properties allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles.[2] A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.

References

The Strategic Role of the Boc Protecting Group in Bis-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems, the precise chemical architecture of linker molecules is paramount. Among these, Bis-PEG2-Boc has emerged as a valuable building block. This technical guide provides an in-depth exploration of the function of the tert-butyloxycarbonyl (Boc) protecting group in this compound, detailing its role in synthetic strategies, experimental protocols for its manipulation, and its impact on the construction of complex bioactive molecules.

Core Principles: The Function of the Boc Protecting Group

The primary function of the Boc group in this compound, an alkyl/ether-based PROTAC linker, is to serve as a temporary protecting group for a primary or secondary amine.[1][2] This protection is crucial for several reasons:

  • Controlled Reactivity: By masking the highly reactive amine functionality, the Boc group allows for selective reactions to occur at other sites of the molecule or a conjugated partner. This prevents unwanted side reactions and ensures the desired synthetic outcome.[1][3]

  • Orthogonal Chemistry: The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[3] However, it is readily cleaved under acidic conditions, a property that makes it "orthogonal" to other protecting groups like Fmoc (which is base-labile).[1] This orthogonality is fundamental in multi-step syntheses, enabling the sequential deprotection and reaction of different functional groups.

  • Enabling Stepwise Synthesis: In the construction of complex molecules like PROTACs, which consist of a target protein ligand, an E3 ligase ligand, and a linker, a stepwise synthetic approach is often necessary.[4][5] Boc-protected linkers like this compound facilitate this by allowing for the controlled and sequential addition of different molecular components.[3]

Quantitative Data Presentation

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for Boc protection and deprotection of amino-PEG linkers. While this data is not specific to this compound, it provides a strong indication of the expected outcomes.

Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers

Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)
(Boc)₂O, TEA, THF/DCMRoom Temperature2 - 12>95%[3]
(Boc)₂O, DIPEA, DCMRoom Temperature3High[1]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentrationTime (h)Purity of Deprotected Product (HPLC)
Trifluoroacetic Acid (TFA)20% in DCM1>99%[3]
Trifluoroacetic Acid (TFA)50% in DCM0.5 - 2High[1]
4M HCl in Dioxane4M0.5 - 2High[1]

Experimental Protocols

The following are detailed methodologies for the deprotection of this compound and its subsequent use in a conjugation reaction.

Protocol 1: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask.[3]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, an equal volume of TFA is added to the DCM solution.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[1][6] The deprotected amine, being more polar, will typically have a lower Rf value on TLC.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[7]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected Bis-PEG2-amine.[7]

Protocol 2: Conjugation of Deprotected Bis-PEG2-Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the formation of an amide bond between the newly exposed amine of the PEG linker and a carboxylic acid, a common step in the synthesis of PROTACs or peptide-drug conjugates.

Materials:

  • Deprotected Bis-PEG2-amine (from Protocol 1)

  • Carboxylic acid-containing molecule (e.g., a target protein ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Peptide coupling reagent (e.g., HATU or HBTU)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware

Procedure:

  • In a separate vial, dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

  • Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents).[5]

  • Stir the activation mixture at room temperature for 15-30 minutes.

  • Dissolve the deprotected Bis-PEG2-amine in anhydrous DMF or DCM and add it to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, and purification by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Bis-PEG2-NH-Boc Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Free_Amine Bis-PEG2-NH2 + CO2 Carbamic_Acid->Free_Amine Decarboxylation Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection of this compound.

Experimental_Workflow Experimental Workflow for PROTAC Synthesis using this compound Start Start with this compound Deprotection Boc Deprotection (e.g., with TFA in DCM) Start->Deprotection Isolation_Deprotected Isolation of Bis-PEG2-Amine Deprotection->Isolation_Deprotected Conjugation Conjugate Bis-PEG2-Amine with Activated Ligand A Isolation_Deprotected->Conjugation Ligand_A_Activation Activate Carboxylic Acid on Ligand A Ligand_A_Activation->Conjugation Isolation_Intermediate Purification of Ligand A-Linker Intermediate Conjugation->Isolation_Intermediate Final_Conjugation Conjugation to Ligand B Isolation_Intermediate->Final_Conjugation Purification Final Purification of PROTAC Final_Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide on the Safety and Handling of Bis-PEG2-Boc and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Bis-PEG2-Boc" can refer to several related but distinct chemical structures used in research and drug development, particularly as linkers in PROteolysis TArgeting Chimeras (PROTACs) and for bioconjugation. This guide provides a detailed overview of the safety data and handling precautions for these compounds, with a primary focus on tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, for which comprehensive safety information is readily available.

Clarification of "this compound" Nomenclature

The nomenclature "this compound" is ambiguous. It is crucial to identify the specific compound by its CAS number. This guide addresses the following interpretations:

  • tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS: 153086-78-3): A common reagent with a single Boc-protected amine and a PEG2 linker.

  • NH-bis(PEG2-Boc) (CAS: 2182601-69-8): A molecule with two Boc-protected PEG2 arms.

  • This compound (CAS: 1611468-28-0): Described as an alkyl/ether-based PROTAC linker.

This guide will focus on the most detailed safety data available, which pertains to tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate .

Safety Data Sheet and Handling Precautions for tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS: 153086-78-3)

This compound is a Boc-protected amine with a diethylene glycol (PEG2) spacer. It is widely used in chemical synthesis and bioconjugation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 153086-78-3[1]
Molecular Formula C11H24N2O4[1][2]
Molecular Weight 248.32 g/mol [2]
Appearance Data not available
Purity Typically >95%
Solubility Soluble in Water, DMSO, DMF, DCM[3]
Storage Store at -20°C. Air sensitive, keep under inert gas.
Hazard Identification and GHS Classification

This substance is classified as hazardous. The primary hazards are severe skin and eye damage, and respiratory irritation.

Hazard ClassGHS ClassificationHazard StatementSignal WordPictograms
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.DangerGHS05, GHS07
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.DangerGHS05
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.WarningGHS07

Source:[1][2]

Handling and Storage Precautions

Engineering Controls:

  • Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Hygiene Measures:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[4][5]

  • The compound is air-sensitive; store under an inert gas.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]

Source:[1][5]

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

  • Specific Hazards: Thermal decomposition can generate carbon and nitrogen oxides.

  • Accidental Release: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[4]

Information on Other "this compound" Compounds

While detailed SDS for the following compounds are not as readily available in the public domain, here is a summary of the information found from commercial suppliers. Users must consult the supplier-specific SDS for detailed safety information.

NH-bis(PEG2-Boc) (CAS: 2182601-69-8)
PropertyValueSource
CAS Number 2182601-69-8[6][7]
Molecular Formula C22H45N3O8[6]
Molecular Weight 479.62 g/mol [6]
Purity >96%[6]
Storage -20°C[3]

This compound is described as a Boc-protected amine molecule reactive with carboxylic acids and activated NHS esters.[7]

This compound (CAS: 1611468-28-0)
PropertyValueSource
CAS Number 1611468-28-0
Molecular Formula C16H30O6
Molecular Weight 318.41 g/mol
Primary Use PROTAC Linker[8]
Storage Refer to Certificate of Analysis[8]

This is described as an alkyl/ether-based PROTAC linker.[8]

Generalized Experimental Protocol for Safe Handling

The following is a generalized protocol for handling Boc-protected PEG linkers in a laboratory setting. This should be adapted based on the specific compound's SDS and the nature of the experiment.

1. Preparation and Precautionary Measures:

  • Read and understand the Safety Data Sheet (SDS) for the specific compound.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Prepare all necessary materials, including solvents, reagents, and glassware.
  • Don the appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.

2. Handling the Compound:

  • Conduct all manipulations of the compound within the chemical fume hood.
  • If the compound is a solid, handle it carefully to avoid creating dust.
  • If the compound is a liquid, use a calibrated pipette or syringe for transfer.
  • Avoid direct contact with skin, eyes, and clothing.

3. Reaction Setup and Execution (Example: Boc Deprotection):

  • For reactions involving the removal of the Boc group (deprotection), an acidic reagent like trifluoroacetic acid (TFA) is often used.[9]
  • Perform the reaction in a closed system or under an inert atmosphere if reagents are air or moisture-sensitive.
  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

4. Work-up and Purification:

  • Quench the reaction safely according to the specific protocol.
  • Perform extractions and washes within the fume hood.
  • Handle all waste, including solvents and reaction byproducts, as hazardous chemical waste.
  • Dispose of waste in appropriately labeled containers.

5. Post-Handling Procedures:

  • Clean all glassware and equipment thoroughly.
  • Decontaminate the work area.
  • Remove PPE and wash hands thoroughly.

Visualizations

Logical Relationship of Hazard Identification and Mitigation

Hazard_Mitigation sds Safety Data Sheet (SDS) hazards Hazard Identification (e.g., H314, H318, H335) sds->hazards precautions Precautionary Statements (e.g., P260, P280) sds->precautions ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) hazards->ppe informs selection of controls Engineering Controls (Fume Hood) hazards->controls necessitates use of handling Safe Handling Procedures (Avoid Inhalation/Contact) precautions->handling

Caption: Logical workflow from SDS hazard identification to laboratory safety measures.

Experimental Workflow for Safe Chemical Handling

Safe_Handling_Workflow prep 1. Preparation - Review SDS - Assemble PPE & Equipment handling 2. Chemical Handling (In Fume Hood) prep->handling reaction 3. Reaction/Procedure handling->reaction workup 4. Work-up & Purification reaction->workup cleanup 5. Cleanup & Decontamination workup->cleanup waste 6. Waste Disposal (Labeled Containers) cleanup->waste

Caption: General experimental workflow for the safe handling of hazardous chemicals.

References

An In-depth Technical Guide to Bifunctional PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers have become indispensable tools in modern research and pharmaceutical development, offering a versatile approach to conjugating molecules and modifying surfaces.[1][2] These linkers consist of a central PEG backbone with reactive functional groups at each end, enabling the covalent linkage of two different molecular entities.[2][3] The incorporation of a PEG spacer imparts numerous favorable properties, including enhanced solubility, improved stability, reduced immunogenicity, and optimized pharmacokinetic profiles of the resulting conjugates.[3][4][5] This technical guide provides a comprehensive overview of bifunctional PEG linkers, their core properties, key applications, and detailed experimental protocols for their use in research and drug development.

Core Concepts: Structure and Properties of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly classified into two main categories: homobifunctional and heterobifunctional linkers. Homobifunctional linkers possess identical reactive groups at both ends, making them suitable for crosslinking similar molecules.[] In contrast, heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of distinct molecules, which is particularly valuable in creating complex bioconjugates like antibody-drug conjugates (ADCs).[][7]

The properties of the PEG linker itself, such as its molecular weight and length, play a crucial role in the characteristics of the final conjugate. The length of the PEG chain can be precisely controlled to modulate the distance between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing their therapeutic efficacy.[8][9]

Data Presentation: Properties of Common Heterobifunctional PEG Linkers

The choice of a bifunctional PEG linker is dictated by the functional groups present on the molecules to be conjugated. The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.

Functional Group 1Target Moiety 1Functional Group 2Target Moiety 2Key Characteristics
NHS Ester Primary Amines (-NH₂)Maleimide (B117702) Sulfhydryls (-SH)Amine-reactive and sulfhydryl-reactive ends allow for specific conjugation to proteins. The NHS ester reaction is typically performed at pH 7-9, while the maleimide reaction is optimal at pH 6.5-7.5.[10]
Azide AlkyneNHS Ester Primary Amines (-NH₂)Enables "click chemistry," a highly efficient and bioorthogonal conjugation method, combined with traditional amine chemistry.[11][12]
Alkyne AzideMaleimide Sulfhydryls (-SH)Another "click chemistry" compatible linker for specific and stable triazole linkage formation, paired with sulfhydryl reactivity.[8]
Carboxylic Acid Amines (with activation)Amine Carboxylic Acids (with activation)Allows for the formation of stable amide bonds upon activation with reagents like EDC and NHS.[]
Thiol Maleimides, HaloacetylsAmine Carboxylic Acids (with activation)Provides a reactive sulfhydryl group for conjugation and an amine for further modification.[1]
Data Presentation: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

The length of the PEG linker has a significant impact on the pharmacokinetic properties of ADCs. Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[7][13]

LinkerADC ModelAnimal ModelKey Pharmacokinetic ParameterResultReference
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid[7]
PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than PEG8/12[7]
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; threshold for minimal clearance[7]
PEG12Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8[7]
No PEGZHER2-MMAEMouseHalf-life-[7]
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[7]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[7]

Key Applications of Bifunctional PEG Linkers

Bifunctional PEG linkers are utilized in a wide array of research applications, from fundamental biology to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, bifunctional PEG linkers are critical for the construction of ADCs.[] They serve as the bridge between a monoclonal antibody that targets a specific cancer antigen and a potent cytotoxic drug.[15][16] The PEG linker enhances the solubility and stability of the ADC, prolongs its circulation time, and can influence the release of the drug at the tumor site.[17][18]

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

A generalized workflow for ADC development.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified biomolecule using a copper-catalyzed click reaction. [19][20][21] Materials:

  • Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-small molecule dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Desalting column

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2- to 10-fold molar excess of the azide-PEG-small molecule.

  • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the biomolecule-azide solution to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Purify the resulting conjugate using a desalting column to remove excess reagents.

Characterization:

  • Confirm successful conjugation by mass spectrometry, looking for the expected mass shift.

  • Analyze the purity of the conjugate by SDS-PAGE or HPLC.

Protocol 3: Surface Modification of Carboxylated Nanoparticles

This protocol details the PEGylation of nanoparticles with carboxyl groups on their surface using a bifunctional PEG with terminal hydroxyl groups. [22] Materials:

  • Carboxylated nanoparticles (e.g., quantum dots, iron oxide nanoparticles)

  • HO-PEGn-OH linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Centrifugal filter units

Procedure:

  • Disperse the carboxylated nanoparticles in the Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Dissolve a 20- to 50-fold molar excess of the HO-PEGn-OH linker in the Coupling Buffer.

  • Add the activated nanoparticle suspension to the PEG linker solution.

  • Adjust the pH to 7.2-7.5 if necessary and allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Purify the PEGylated nanoparticles by centrifugation using centrifugal filter units to remove unreacted PEG linker, EDC, and NHS.

  • Wash the nanoparticles with deionized water at least three times by repeated resuspension and centrifugation.

  • Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage.

Characterization:

  • Determine the change in nanoparticle size and surface charge using dynamic light scattering (DLS) and zeta potential measurements.

  • Confirm the presence of the PEG layer using Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA).

PEG_Linker_Advantages Central_Node Bifunctional PEG Linkers Advantage1 Enhanced Solubility Central_Node->Advantage1 Advantage2 Improved Pharmacokinetics Central_Node->Advantage2 Advantage3 Reduced Immunogenicity Central_Node->Advantage3 Advantage4 Precise Bioconjugation Central_Node->Advantage4 Advantage5 Increased Stability Central_Node->Advantage5

Key advantages of using bifunctional PEG linkers.

Conclusion

Bifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation, drug delivery, and materials science. Their unique ability to connect different molecular entities while simultaneously imparting beneficial physicochemical properties makes them essential for the development of next-generation therapeutics and diagnostics. A thorough understanding of their properties, the various conjugation chemistries available, and detailed experimental protocols is crucial for their successful implementation in research and development. The continued innovation in PEG linker technology promises to further expand their applications and impact on human health.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis-PEG2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5][6]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[3][7] The inclusion of a PEG chain can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which can in turn improve cell permeability and oral absorption.[4][7][8] Furthermore, the length of the PEG linker is a crucial parameter that can be readily tuned to optimize the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[5][9]

Bis-PEG2-Boc is an alkyl/ether-based PROTAC linker that offers a flexible and hydrophilic spacer.[10] The Boc (tert-butoxycarbonyl) protecting groups on the terminal amines allow for a modular and controlled synthetic approach, enabling the sequential and directional conjugation of the POI and E3 ligase ligands.[11] This controlled synthesis is crucial for producing a homogenous final product and for systematically optimizing the PROTAC structure.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[12]

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is typically performed in a stepwise manner to ensure the specific conjugation of the ligands. The following protocols outline a general strategy for the synthesis, purification, and characterization of a PROTAC.

Part 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

This step involves the deprotection of one of the Boc groups on the this compound linker, followed by coupling to the E3 ligase ligand.

1A. Mono-Boc Deprotection of this compound

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Slowly add a solution of TFA in DCM (e.g., 10-20% v/v) at 0 °C. The stoichiometry of TFA should be carefully controlled to favor mono-deprotection.

    • Stir the reaction at 0 °C and monitor by LC-MS.

    • Once the desired level of mono-deprotection is achieved, quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the mono-deprotected linker by flash column chromatography.

1B. Coupling of Mono-deprotected Linker to E3 Ligase Ligand

  • Materials:

    • Mono-deprotected this compound linker (from step 1A)

    • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH) (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH and the mono-deprotected linker in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected E3 ligase ligand-linker intermediate.

Part 2: Synthesis of the Final PROTAC Molecule

This part involves the deprotection of the remaining Boc group, followed by coupling to the target protein ligand.

2A. Boc Deprotection of the Intermediate

  • Materials:

    • Boc-protected E3 ligase ligand-linker intermediate (from step 1B)

    • TFA

    • DCM

  • Procedure:

    • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).[12]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.[12]

    • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-functionalized intermediate is often used in the next step without further purification.

2B. Coupling to the Target Protein Ligand

  • Materials:

    • Amine-functionalized E3 ligase ligand-linker intermediate (from step 2A)

    • Target protein ligand with a carboxylic acid functional group (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the target protein ligand-COOH and the deprotected intermediate in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.[13]

PROTAC_Synthesis_Workflow cluster_part1 Part 1: Synthesis of E3 Ligase Ligand-Linker Intermediate cluster_part2 Part 2: Synthesis of Final PROTAC BisPEG2Boc This compound MonoDeprotection Mono-Boc Deprotection (TFA, DCM) BisPEG2Boc->MonoDeprotection MonoDeprotectedLinker Mono-deprotected Linker MonoDeprotection->MonoDeprotectedLinker Coupling1 Amide Coupling (HATU, DIPEA, DMF) MonoDeprotectedLinker->Coupling1 E3Ligand E3 Ligase Ligand-COOH E3Ligand->Coupling1 Intermediate Boc-protected E3 Ligase Ligand-Linker Intermediate Coupling1->Intermediate Deprotection2 Boc Deprotection (TFA, DCM) Intermediate->Deprotection2 DeprotectedIntermediate Amine-functionalized Intermediate Deprotection2->DeprotectedIntermediate Coupling2 Amide Coupling (HATU, DIPEA, DMF) DeprotectedIntermediate->Coupling2 POILigand Target Protein Ligand-COOH POILigand->Coupling2 FinalPROTAC Final PROTAC Molecule Coupling2->FinalPROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Data Presentation

The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables provide a template for presenting such data, with example values for a hypothetical PROTAC.

Table 1: Physicochemical Properties of a Hypothetical PROTAC

PropertyValue
Molecular Weight ( g/mol )850.5
cLogP3.2
Aqueous Solubility (µM)75
Purity (HPLC)>98%

Table 2: In Vitro Degradation Activity of a Hypothetical PROTAC

Cell LineTarget ProteinTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
MCF-7Estrogen Receptor α2425>90
VCaPAndrogen Receptor2450>85
HeLaControl (non-target)24>10,000<10

Table 3: Cellular Activity of a Hypothetical PROTAC

Cell LineAssayIC₅₀ (nM)
MCF-7Cell Viability45
VCaPCell Viability80
HeLaCell Viability>10,000

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a versatile and efficient method for constructing these complex molecules. The hydrophilic nature of the PEG spacer can improve the physicochemical properties of the final PROTAC, while the Boc-protected amines allow for a controlled and modular synthetic strategy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker. Optimization of reaction conditions and purification methods may be necessary depending on the specific properties of the E3 ligase and target protein ligands.

References

Protocol for the Complete Boc Deprotection of Bis-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] Bis-PEG2-Boc, a homobifunctional linker with two Boc-protected amines separated by a diethylene glycol spacer, is a versatile building block in the synthesis of more complex molecules, such as PROTACs and other bioconjugates. The polyethylene (B3416737) glycol (PEG) component enhances solubility and provides a flexible spacer.[2]

Complete and efficient removal of both Boc groups is a critical step to liberate the two primary amines for subsequent conjugation. This document provides detailed protocols for the acid-catalyzed deprotection of this compound, a summary of reaction conditions, and a guide to troubleshooting potential issues.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation renders the Boc group unstable, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is transient and rapidly decarboxylates to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid to form the corresponding salt.[3] The generated tert-butyl cation can be neutralized by scavengers or may lead to side reactions if not properly managed.[1]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_Boc Protonated Carbamate This compound->Protonated_Boc + H⁺ Acid H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Amine Bis-PEG2-Diamine (as salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Diagram 1: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Comparison of Deprotection Conditions

The choice of acid, its concentration, reaction time, and temperature are critical parameters for achieving complete deprotection with minimal side products. For substrates with two Boc groups like this compound, slightly more forcing conditions or longer reaction times may be necessary compared to mono-Boc protected compounds to ensure both groups are cleaved.

ReagentConcentrationSolventTypical TimeTemperatureYieldReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.High (>95%)[1][4][5]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)40 minutesRoom Temp.>95%[1]
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)0.5 - 2 hoursRoom Temp.High (>95%)[1][5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[4]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For complete deprotection of the bis-Boc substrate, a concentration of 50% is recommended.[1][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The disappearance of the starting material and the appearance of a more polar product spot (lower Rf on TLC) indicates the reaction is proceeding. For 1H NMR analysis, the disappearance of the characteristic singlet of the tert-butyl protons at ~1.4 ppm confirms deprotection.[2][6] The reaction is typically complete within 1-2 hours.[4]

  • Work-up:

    • Option A (Evaporation and Neutralization):

      • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

      • To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[5]

      • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.

    • Option B (Precipitation):

      • After the reaction is complete, add the reaction mixture dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the reaction mixture).[6]

      • The deprotected product will precipitate as the TFA salt.

      • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the amine directly.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[5]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 30 minutes to 2 hours.[5]

  • Work-up:

    • Upon completion, the deprotected diamine hydrochloride salt often precipitates from the reaction mixture.

    • If precipitation occurs, collect the solid by filtration and wash it with anhydrous diethyl ether.

    • If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Acid Add TFA (20-50% v/v) Cool->Add_Acid Stir Stir at 0°C, then warm to RT Add_Acid->Stir Monitor Monitor by TLC/LC-MS/NMR Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Precipitate Precipitate with Diethyl Ether Monitor->Precipitate Alternative Work-up Co-evaporate Co-evaporate with Toluene (x3) Concentrate->Co-evaporate Neutralize Neutralize with aq. NaHCO₃ Co-evaporate->Neutralize Extract Extract, Dry, and Concentrate Neutralize->Extract Final_Product Deprotected Bis-PEG2-Diamine Extract->Final_Product Precipitate->Final_Product

Diagram 2: Experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If monitoring indicates the presence of starting material or the mono-deprotected intermediate, consider increasing the acid concentration or extending the reaction time. The steric hindrance from the PEG chain can sometimes slow down the reaction.[4]

  • Side Reactions: The tert-butyl cation generated during deprotection can cause alkylation of nucleophilic functional groups. While this compound itself lacks highly susceptible groups, if other sensitive molecules are present in subsequent steps, the use of scavengers like triisopropylsilane (B1312306) (TIS) during deprotection is advisable.[5]

  • Purification of Polar Amines: The resulting diamine is often highly polar and may be water-soluble, which can complicate extractive work-up. Precipitation with diethyl ether is often an effective method for isolation. If chromatography is necessary, reverse-phase HPLC or chromatography on silica (B1680970) gel with a polar mobile phase (e.g., DCM/MeOH with a small amount of ammonium (B1175870) hydroxide) may be required.

Conclusion

The complete deprotection of this compound is readily achievable using standard acidic conditions with either TFA in DCM or HCl in dioxane. Careful monitoring of the reaction is crucial to ensure both Boc groups are cleaved. The choice of work-up procedure will depend on the properties of the final product and the requirements of the subsequent synthetic steps. These protocols provide a robust starting point for researchers utilizing this versatile linker in their synthetic endeavors.

References

Application Notes and Protocols for Bis-PEG2-Boc as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a Bis-PEG2-Boc linker in the development of antibody-drug conjugates (ADCs). The unique properties of this polyethylene (B3416737) glycol (PEG)-based linker, featuring a terminal Boc-protected amine, offer a controlled and stepwise approach to ADC synthesis, enhancing the therapeutic potential of these targeted therapies.

Introduction to this compound Linker in ADCs

Linkers are a critical component of ADCs, connecting the monoclonal antibody to the cytotoxic payload and influencing the stability, solubility, and pharmacokinetic properties of the conjugate.[] Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to improve hydrophilicity, reduce aggregation, and prolong circulation half-life.[2][3] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine provides a key advantage for controlled, sequential conjugation, ensuring a more homogenous and well-defined final ADC product.[4][5]

The this compound linker, a heterobifunctional molecule, features a Boc-protected amine at one terminus and a reactive group at the other, separated by a discrete two-unit PEG spacer. This structure allows for the initial conjugation of the linker to either the cytotoxic payload or the antibody, followed by the deprotection of the Boc group to reveal a primary amine for the subsequent conjugation step.[6][7] This methodical approach is crucial for achieving a desirable drug-to-antibody ratio (DAR) and minimizing the formation of undesirable side products.

Key Advantages of this compound Linker

  • Enhanced Hydrophilicity and Solubility: The PEG component increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating aggregation and improving formulation characteristics.[2][8]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and an extended circulation half-life, which allows for greater accumulation of the ADC at the tumor site.[2][3]

  • Controlled and Stepwise Conjugation: The Boc-protected amine enables a directed synthesis strategy.[4] The Boc group is stable under various reaction conditions but can be readily removed with mild acid treatment, allowing for precise control over the conjugation process.[9][10]

  • Reduced Immunogenicity: The PEG spacer can shield immunogenic epitopes on the antibody or payload, potentially reducing the risk of an immune response.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using a this compound linker. Empirical optimization will be necessary for specific antibodies, payloads, and conjugation chemistries.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from the terminal amine of the this compound linker or a linker-payload conjugate.

Materials:

  • Boc-protected linker or linker-payload conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 10-20 mg/mL.[4]

  • Add an equal volume of TFA to the solution (for a 50% v/v concentration).[4]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]

  • For a basic work-up, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected compound with a free amine.[11]

Protocol 2: Activation of Carboxylic Acid on Payload or Linker

This protocol is for the activation of a carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester. This can be applied to a payload with a carboxylic acid group for conjugation to the deprotected amine of the linker, or to a linker with a terminal carboxylic acid for conjugation to an amine on the antibody.

Materials:

  • Compound containing a carboxylic acid (payload or linker)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

Procedure:

  • Dissolve the carboxylic acid-containing compound in anhydrous DMF or DMSO.

  • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS for improved water solubility).[12]

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.[7]

  • The resulting NHS ester is highly reactive towards primary amines and should be used immediately for the conjugation reaction.

Protocol 3: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of a pre-formed linker-payload construct (with a reactive group such as an NHS ester) to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activated linker-payload construct (e.g., NHS ester)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.[4]

  • Add a 5 to 20-fold molar excess of the activated linker-payload construct to the antibody solution. The final concentration of the organic solvent from the linker-payload stock should not exceed 10% of the total reaction volume to prevent antibody denaturation.[4][12]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[12]

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[12]

  • Purify the resulting ADC using size-exclusion chromatography or another suitable method to remove unreacted linker-payload and other impurities.

Data Presentation

Successful ADC development relies on rigorous characterization. The following tables provide examples of the quantitative data that should be collected. The values presented are for illustrative purposes and will vary depending on the specific ADC.

Table 1: Reaction Conditions for Boc Deprotection and Amine Coupling

ParameterValueNotes
Boc Deprotection
Reagent20-50% TFA in DCMTrifluoroacetic acid is a common and effective reagent for Boc deprotection.[9]
Reaction Time30 - 120 minutesProgress should be monitored to determine the optimal time.[4]
TemperatureRoom TemperatureMild conditions are generally sufficient.
Amine Coupling (NHS Ester)
Activation ReagentsEDC (1.5 eq.), NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid.[12]
Conjugation pH7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[12]
Molar Excess of NHS-ester5 to 20-foldMolar excess over the target amine; requires empirical optimization.[4]
Reaction Temperature4°C to Room TemperatureLower temperatures can help to minimize side reactions.[12]

Table 2: Characterization of a Hypothetical ADC

ParameterMethodTypical ResultReference
Drug-to-Antibody Ratio (DAR)UV-Vis, HIC, LC-MS3.5 - 4.2[7][10]
Monomer PuritySize-Exclusion Chromatography (SEC)> 95%[13]
AggregatesSize-Exclusion Chromatography (SEC)< 5%[13]
In Vitro Plasma Stability (7 days)LC-MS> 90% intact ADC[6]
In Vitro Cytotoxicity (IC50)Cell-based assay (e.g., MTT, CellTiter-Glo)0.1 - 10 nM[11]

Visualizations

ADC Synthesis Workflow

The following diagram illustrates the stepwise workflow for the synthesis of an antibody-drug conjugate using a Boc-protected PEG linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis Boc_Linker Boc-NH-PEG2-COOH Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Free_Amine_Linker H2N-PEG2-COOH Deprotection->Free_Amine_Linker Linker_Payload_Conjugation Conjugation Free_Amine_Linker->Linker_Payload_Conjugation Payload Cytotoxic Payload (with COOH) Activation Carboxylic Acid Activation (EDC/NHS) Payload->Activation Activated_Payload Activated Payload (NHS Ester) Activation->Activated_Payload Activated_Payload->Linker_Payload_Conjugation Boc_Linker_Payload Boc-NH-PEG2-Payload Linker_Payload_Conjugation->Boc_Linker_Payload Deprotect_Linker_Payload Boc Deprotection of Linker-Payload Boc_Linker_Payload->Deprotect_Linker_Payload Free_Amine_Linker_Payload H2N-PEG2-Payload Deprotect_Linker_Payload->Free_Amine_Linker_Payload Final_Conjugation Final Conjugation Free_Amine_Linker_Payload->Final_Conjugation Antibody Monoclonal Antibody (with Lysine residues) Antibody_Activation Antibody Preparation (Buffer Exchange) Antibody->Antibody_Activation Antibody_Activation->Final_Conjugation Purification Purification (SEC) Final_Conjugation->Purification Final_ADC Final ADC Purification->Final_ADC Signaling_Pathway ADC ADC Binding to Cell Surface Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload (e.g., Topoisomerase I Inhibitor) Payload_Release->Payload DNA_Damage DNA Double-Strand Breaks Payload->DNA_Damage DDR Activation of DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

References

Application Notes and Protocols for Peptide Coupling with Boc-NH-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile while reducing its immunogenicity.[1][2] This document provides a detailed guide for the covalent conjugation of a peptide to a heterobifunctional PEG linker, specifically Boc-NH-PEG2-COOH. This linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, allowing for a controlled, stepwise conjugation process.[3][4]

The protocol herein describes the activation of the carboxylic acid moiety of Boc-NH-PEG2-COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by its reaction with a primary amine on a peptide (e.g., the N-terminus or a lysine (B10760008) side chain) to form a stable amide bond.[1][5][6] Subsequently, the protocol for the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine for further functionalization is detailed.[3][7][8]

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Boc-NH-PEG2-COOHBroadPharmBP-22633
Peptide with primary amineUser-supplied-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056
Dichloromethane (B109758) (DCM)Sigma-Aldrich270997
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Diethyl ether, AnhydrousSigma-Aldrich309966
Activation Buffer (0.1 M MES, pH 6.0)User-prepared-
Conjugation Buffer (0.1 M PBS, pH 7.4)User-prepared-
Quenching Buffer (1 M Tris-HCl, pH 8.5)User-prepared-
Reverse-phase HPLC system--
Mass spectrometer--

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG2-COOH and Coupling to Peptide

This protocol details the activation of the carboxylic acid on the PEG linker and its subsequent conjugation to a primary amine on the target peptide.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.

  • Prepare the Activation Buffer (0.1 M MES, pH 6.0) and Conjugation Buffer (0.1 M PBS, pH 7.4). Buffers should not contain primary amines (e.g., Tris or glycine).[5][9]

  • Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or the Activation Buffer.

2. Activation of Boc-NH-PEG2-COOH:

  • Dissolve Boc-NH-PEG2-COOH (1.5-3 molar excess relative to the peptide) in anhydrous DMF.

  • Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the linker solution.[3]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid, forming an NHS ester.[3][5]

3. Peptide Conjugation:

  • Dissolve the peptide containing a primary amine in the Conjugation Buffer.

  • Immediately add the activated Boc-NH-PEG2-COOH solution to the peptide solution.

  • If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with DIPEA. The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 9.0.[1]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

4. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.5) or hydroxylamine, to a final concentration of 20-50 mM.[1]

  • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[1]

5. Purification of the Conjugate:

  • Purify the resulting Boc-NH-PEG2-Peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.

Protocol 2: Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the Boc protecting group from the conjugated peptide to expose a primary amine for further functionalization.[3]

1. Reaction Setup:

  • Dissolve the lyophilized Boc-NH-PEG2-Peptide conjugate in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][8] A typical concentration is 10-20 mg/mL.[10]

2. Deprotection Reaction:

  • Stir the reaction mixture at room temperature for 30-60 minutes.[10]

  • Monitor the reaction progress by mass spectrometry to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[3]

3. Removal of TFA and Solvent:

  • Remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.[3][10]

4. Precipitation and Washing:

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Wash the pellet with cold diethyl ether two more times to remove residual TFA.[3]

5. Drying and Storage:

  • Dry the final H2N-PEG2-Peptide product under vacuum.

  • Store the deprotected conjugate at -20°C or -80°C.[3]

Quantitative Data Summary

ParameterRecommended ValuePurposeExpected Yield
Boc-NH-PEG2-COOH 1.5 - 3 molar excessPEGylating agent---
EDC 2 - 5 molar excessCarboxyl group activator60-80%
NHS 2 - 5 molar excessStabilizes activated carboxyl group
Reaction pH (Coupling) 7.2 - 8.0Optimal for amine reaction
Reaction Time (Coupling) 2 hours at RT or overnight at 4°C
TFA Concentration (Deprotection) 25-50% in DCMBoc removal>90%
Reaction Time (Deprotection) 30-60 minutes at RT
Expected yields are estimates and can vary depending on the peptide and reaction conditions.[3]

Visualizations

Experimental Workflow

Peptide_Coupling_Workflow Peptide Coupling and Deprotection Workflow cluster_coupling Protocol 1: Peptide Coupling cluster_deprotection Protocol 2: Boc Deprotection A 1. Dissolve Boc-NH-PEG2-COOH in DMF B 2. Add EDC and NHS to activate (15-30 min at RT) A->B D 4. Mix activated linker with peptide (2h at RT or overnight at 4°C) B->D C 3. Dissolve Peptide in Conjugation Buffer (pH 7.4) C->D E 5. Quench reaction with Tris or Hydroxylamine D->E F 6. Purify Boc-NH-PEG2-Peptide by RP-HPLC E->F G 7. Characterize by Mass Spectrometry F->G H 8. Dissolve Boc-NH-PEG2-Peptide in 25-50% TFA/DCM G->H Proceed to Deprotection I 9. Stir for 30-60 min at RT H->I J 10. Evaporate TFA/DCM I->J K 11. Precipitate with cold diethyl ether and wash J->K L 12. Dry final H2N-PEG2-Peptide product under vacuum K->L Reaction_Pathway Amide Coupling and Boc Deprotection Chemistry linker Boc-NH-PEG2-COOH Boc-NH-(CH2CH2O)2-CH2CH2- COOH activated_linker Activated NHS Ester Boc-NH-PEG2-CO- O-NHS linker->activated_linker + EDC/NHS in DMF peptide Peptide-NH2 Peptide NH2 coupled_product Boc-NH-PEG2-Peptide Boc-NH-PEG2-CO-NH- Peptide peptide->coupled_product + Peptide-NH2 pH 7.2-8.0 activated_linker->coupled_product + Peptide-NH2 pH 7.2-8.0 final_product H2N-PEG2-Peptide H2N-PEG2-CO-NH- Peptide coupled_product->final_product + TFA/DCM

References

Applications of Bis-PEG2-Boc in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of targeted therapies is paramount. Bis-PEG2-Boc, a bifunctional linker, has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring two Boc-protected carboxylic acid functionalities connected by a short polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for conjugating different molecular entities. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a critical aspect in drug design.[1][2] The Boc protecting groups provide orthogonality, allowing for selective deprotection and sequential conjugation steps.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presentation formats to guide researchers in their endeavors.

Core Applications

The primary application of this compound lies in its role as a linker in the construction of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[8] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[7] The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the target protein and the E3 ligase.[9]

While less commonly cited, the structure of this compound also lends itself to the development of ADCs. In this context, the linker can be used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.[10][]

Data Presentation: Quantitative Analysis of PROTACs

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The following tables provide a template for presenting such data.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC Utilizing a this compound Linker

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
PROTAC-X-B2BBRD4HeLa25>9024
PROTAC-Y-B2BBTKRamos15>9518

Data is representative and for illustrative purposes only.

Table 2: Cellular Anti-proliferative Activity of a Hypothetical PROTAC

PROTAC ConstructTarget ProteinCell LineIC50 (nM)
PROTAC-X-B2BBRD4HeLa50
PROTAC-Y-B2BBTKRamos35

Data is representative and for illustrative purposes only.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and evaluation of a PROTAC using a this compound linker. Optimization of reaction conditions may be necessary for specific target proteins and ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis where the this compound linker is sequentially coupled to an E3 ligase ligand and a target protein binder.

Materials:

  • This compound

  • E3 Ligase Ligand (with a free amine group, e.g., a pomalidomide (B1683931) derivative)

  • Target Protein Binder (with a free amine group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected conjugate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the removal of the Boc group by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

Step 3: Coupling of the Deprotected Intermediate to the Target Protein Binder

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the target protein binder (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the PROTAC concentration.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start Materials: This compound, E3 Ligase Ligand, Target Protein Binder Step1 Step 1: Amide Coupling (this compound + E3 Ligase Ligand) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Step2 Step 2: Boc Deprotection (TFA/DCM) Purification1->Step2 Step3 Step 3: Amide Coupling (Deprotected Intermediate + Target Binder) Step2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 Characterization Characterization (NMR, HRMS) Purification2->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Logical Relationship: PROTAC Evaluation

PROTAC_Evaluation_Logic Synthesis PROTAC Synthesis InVitro In Vitro Assays Synthesis->InVitro Cellular Cellular Assays Synthesis->Cellular Biochemical Biochemical Assays InVitro->Biochemical Degradation Protein Degradation (Western Blot) Cellular->Degradation Viability Cell Viability (e.g., MTT, CTG) Cellular->Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Biochemical->Data_Analysis Degradation->Data_Analysis Viability->Data_Analysis Conclusion Lead Candidate Data_Analysis->Conclusion

Caption: Logical workflow for the evaluation of a synthesized PROTAC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Bis-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles by creating a hydrophilic shell that reduces opsonization and clearance by the mononuclear phagocyte system.[1] This "stealth" characteristic prolongs systemic circulation time, enhancing the probability of reaching the target site.[1]

This document provides detailed application notes and protocols for the use of Bis-PEG2-Boc, a heterobifunctional PEG linker, for the surface functionalization of nanoparticles. This compound possesses two terminal carboxylic acid groups for covalent attachment to amine-functionalized nanoparticles and a central Boc-protected amine. This protected amine serves as a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging moieties after a straightforward deprotection step.[2][3] The branched nature of this linker can also increase the density of functional groups on the nanoparticle surface.

Key Applications

Nanoparticles functionalized with this compound are a versatile platform for numerous biomedical applications, including:

  • Targeted Drug Delivery: The terminal amine, after deprotection, can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues.[4][5]

  • Controlled Release Systems: The PEG spacer can be integrated into stimuli-responsive systems, influencing the release kinetics of encapsulated therapeutic agents.[4]

  • Medical Imaging: The functionalized nanoparticles can be conjugated with contrast agents for various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging.[5][6]

  • Bioconjugation and Diagnostics: The reactive amine terminus allows for the attachment of a wide array of biomolecules for use in diagnostic assays and fundamental biological research.[5]

Quantitative Data Summary

The following tables present representative data on the physicochemical properties of nanoparticles before and after functionalization with this compound and subsequent deprotection. The exact values will vary depending on the core nanoparticle material, size, and specific reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105.2 ± 3.10.15 ± 0.02+35.8 ± 2.5
This compound Functionalized125.6 ± 4.50.18 ± 0.03-28.4 ± 3.1
Amine-Terminated PEGylated Nanoparticles128.1 ± 4.80.19 ± 0.03+25.1 ± 2.8

Table 2: Surface Functional Group Quantification

Nanoparticle StageSurface Amine Density (amines/nm²)
Amine-Functionalized Nanoparticles2.5 ± 0.3
Amine-Terminated PEGylated Nanoparticles4.2 ± 0.5

Experimental Protocols

This section provides detailed, step-by-step procedures for the key experiments involved in the surface functionalization of nanoparticles with this compound.

Protocol 1: Covalent Coupling of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes carbodiimide (B86325) chemistry to form stable amide bonds between the carboxylic acid groups of this compound and the primary amines on the nanoparticle surface.[7]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS, pH 7.4

  • Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (this compound : EDC : NHS).[5]

    • Add the EDC solution to the this compound solution and mix gently.

    • Immediately add the NHS (or Sulfo-NHS) solution to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester activated PEG linker.[5]

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension. A 50- to 100-fold molar excess of the PEG linker relative to the estimated number of surface amine groups is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking.

  • Purification of Functionalized Nanoparticles:

    • Purify the functionalized nanoparticles from excess reagents and byproducts using either dialysis or centrifugation.

    • Dialysis: Dialyze the nanoparticle suspension against PBS overnight at 4°C with at least three buffer changes.[5]

    • Centrifugation/Ultrafiltration: Use centrifugal filter units to wash the nanoparticles with Washing Buffer. Repeat the washing steps at least three times.[5]

    • Resuspend the purified this compound functionalized nanoparticles in an appropriate buffer for storage or immediate use in the deprotection step.

Protocol 2: Deprotection of the Boc Group

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine.[4]

Materials:

  • This compound functionalized nanoparticles

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Resuspend the purified Boc-protected nanoparticles in anhydrous DCM.

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[4]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[4]

  • Solvent Removal:

    • Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Washing and Final Resuspension:

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS.

    • Repeat the washing step three times to ensure complete removal of residual acid.[4]

    • Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions.

Characterization Methods

Thorough characterization of the functionalized nanoparticles at each stage is crucial for ensuring successful modification and for quality control.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift from positive (for amine-functionalized) to negative (after coupling with this compound) and back to positive (after Boc deprotection) is expected.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical groups. Look for the appearance of amide bond peaks after coupling and the disappearance of the Boc-carbonyl peak after deprotection.[8]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface.

  • Quantitative NMR (qNMR): Can be used to quantify the number of functional groups on the nanoparticle surface.[9]

  • Kaiser Test: A colorimetric method to qualitatively or quantitatively assess the presence of primary amines on the nanoparticle surface before and after deprotection.[10]

Visualizations

experimental_workflow AmineNP Amine-Functionalized Nanoparticles Activate Activate this compound (EDC/NHS) Conjugate Conjugate to Nanoparticles Activate->Conjugate Purify1 Purification Conjugate->Purify1 BocNP Boc-Protected PEGylated Nanoparticles Purify1->BocNP Deprotect Remove Boc Group (TFA/DCM) BocNP->Deprotect Purify2 Purification Deprotect->Purify2 AminePEGNP Amine-Terminated PEGylated Nanoparticles Purify2->AminePEGNP cellular_uptake cluster_cell Cytoplasm NP Targeted PEGylated Nanoparticle Binding Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release Target Intracellular Target Release->Target

References

Application Notes and Protocols for Bis-PEG2-Boc in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.

The linker is a critical component of any PROTAC, profoundly influencing its efficacy by modulating physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting degrader molecule.

Bis-PEG2-Boc is an alkyl/ether-based, bifunctional linker featuring a two-unit PEG chain with Boc-protected amine functionalities.[1][2] This provides a synthetically tractable building block for the assembly of PROTACs. The Boc protecting groups offer an orthogonal handle for a controlled, stepwise conjugation strategy, allowing for the sequential attachment of the POI and E3 ligase ligands. The short PEG2 chain provides a defined and relatively rigid spacing between the two ligands, a crucial parameter that must be optimized for efficient ternary complex formation and subsequent protein degradation.[2][3]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamateN/A
Molecular Formula C₁₆H₃₀O₆[2]
Molecular Weight 318.41 g/mol [1][2]
CAS Number 1611468-28-0[2]
Appearance Solid or oilN/A
Solubility Soluble in organic solvents (DMSO, DMF, DCM)N/A

Quantitative Data on PROTACs with Short PEG Linkers

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables summarize representative data for PROTACs from the literature that utilize short PEG or alkyl/ether linkers, illustrating the impact of linker length on degradation performance. While not all examples use the exact this compound linker, they provide valuable insights into the expected performance of degraders with short PEG chains.

Table 1: Degradation Efficacy of KRAS G12C Degraders

PROTACE3 Ligase LigandLinker CompositionDC₅₀ (µM)Dₘₐₓ (%)Cell LineReference
LC-2 VHL~6 atom alkyl/ether0.59 ± 0.20~80NCI-H2030[4]

Table 2: Degradation Efficacy of Bruton's Tyrosine Kinase (BTK) Degraders

PROTACE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Compound with 2 PEG units CRBNPEG2>5000~60H661[5]
Compound with 4 PEG units CRBNPEG4<500>90H661[5]

Table 3: Degradation Efficacy of BCR-ABL Degraders

PROTACE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Arg-PEG1-Dasa VHLPEG10.8598.8K562[6]

Signaling Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (e.g., with PEG2 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycle Ternary->E3 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.

General Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Linker + POI/E3 Ligands Step1 Step 1: First Amide Coupling (e.g., POI-COOH + NH2-PEG2-NHBoc) Start->Step1 Intermediate1 Intermediate 1 (POI-Linker-NHBoc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate 2 (POI-Linker-NH2) Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (Intermediate 2 + E3-COOH) Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Characterized Final PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot Ternary_Assay Ternary Complex Formation Assay Cell_Treatment->Ternary_Assay Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General workflow for synthesizing and evaluating a PROTAC using a this compound linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for the sequential coupling of a POI ligand and an E3 ligase ligand to a deprotected this compound linker.

A. Boc Deprotection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Acid Treatment: Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Azeotropic Removal of TFA: Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting deprotected linker, NH₂-PEG2-NH₂ as a TFA salt, can be used directly or after neutralization.

B. First Amide Coupling (e.g., Attaching POI Ligand)

  • Activation: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: To the activated POI ligand solution, add a solution of the mono-Boc-protected PEG2-amine linker (e.g., Boc-NH-PEG2-amine, 1.2 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the intermediate product by flash column chromatography.

C. Second Amide Coupling (Attaching E3 Ligase Ligand)

  • Follow the deprotection steps in Part A for the intermediate from Part B.

  • Follow the coupling, reaction, work-up, and purification steps in Part B, using the deprotected intermediate and the E3 ligase ligand containing a carboxylic acid.

  • Characterize the final PROTAC product by LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol allows for the quantification of target protein degradation to determine DC₅₀ and Dₘₐₓ values.[5]

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading in the subsequent steps.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.

  • Detection & Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (General Principles)

Confirming that a PROTAC can induce the formation of a ternary complex is crucial. Several biophysical methods can be used.

A. Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize one of the purified proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction: Inject the PROTAC over the chip to measure its binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a pre-incubated solution of the PROTAC and the second protein partner (the POI) over the sensor surface.

  • Data Analysis: An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the affinity and stability of the complex.

B. AlphaLISA (Amplified Luminescent Proximity Homestead Assay)

  • Reagents: Use tagged recombinant proteins (e.g., His-tagged POI, GST-tagged E3 ligase), anti-tag AlphaLISA Acceptor beads, and corresponding Donor beads.

  • Assay Setup: In a microplate, combine the POI, E3 ligase, and serial dilutions of the PROTAC.

  • Bead Addition: Add the Acceptor and Donor beads.

  • Incubation: Incubate in the dark to allow for complex formation and bead proximity.

  • Detection: If a ternary complex forms, the beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader. A bell-shaped curve is typically observed, as excess PROTAC leads to the formation of binary complexes, reducing the signal (the "hook effect").

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, providing a short, hydrophilic linker that enables the systematic exploration of the structure-activity relationships of targeted protein degraders. The protocols and data presented here offer a framework for the rational design, synthesis, and evaluation of novel PROTACs. Successful development of potent and selective degraders relies on the careful optimization of all three components of the PROTAC, with the linker playing a pivotal role in achieving the desired biological activity.

References

Application Notes and Protocols for Incorporating Bis-PEG2-Boc into Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of Bis-PEG2-Boc linkers into molecular scaffolds. This versatile linker is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves to connect a protein-targeting ligand to an E3 ligase ligand or a cytotoxic payload, respectively.[1][2][3][4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[6][7][]

Introduction to this compound Linkers

This compound is a chemical linker characterized by a central amine functionalized with two polyethylene glycol (PEG) chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for a modular and controlled approach to the synthesis of complex bioconjugates. The Boc protecting groups are stable under many reaction conditions but can be readily removed under acidic conditions to reveal primary amines for subsequent conjugation steps.[9][10][11][12]

There are several variations of this compound linkers available, with the most common being:

  • NH-bis(PEG2-Boc): Features a central secondary amine and two terminal Boc-protected primary amines.[2][13] This linker is ideal for creating branched structures.

  • N-Boc-N-bis(PEG2-acid): Contains a central Boc-protected amine and two terminal carboxylic acid groups.[14][15] This is useful when the molecular scaffold presents primary amines for amide bond formation.

  • N-Boc-N-bis(PEG2-OH): Offers a central Boc-protected amine and two terminal hydroxyl groups for further functionalization.[16]

  • N-Boc-N-bis(PEG2-propargyl): Presents a central Boc-protected amine and two terminal alkyne groups for click chemistry applications.[17]

The choice of linker depends on the functional groups available on the molecular scaffold and the desired synthetic strategy.

General Workflow for Incorporation

The incorporation of a this compound linker into a molecular scaffold typically follows a two-stage process:

  • Conjugation: The central reactive group of the this compound linker is coupled to the molecular scaffold.

  • Deprotection: The terminal Boc groups are removed to expose the primary amines for further conjugation to another molecule of interest (e.g., an E3 ligase ligand, a drug molecule).

Below are detailed protocols for the most common incorporation strategies.

Experimental Protocols

Protocol 1: Conjugation of N-Boc-N-bis(PEG2-acid) to a Primary Amine on a Molecular Scaffold

This protocol describes the activation of the carboxylic acid groups of N-Boc-N-bis(PEG2-acid) to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on the target molecule.[18]

Materials:

  • N-Boc-N-bis(PEG2-acid)[15]

  • Molecular scaffold with a primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)[11]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)[18]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[18]

  • Purification system (e.g., RP-HPLC, Silica (B1680970) Gel Chromatography)[14]

Procedure:

Part 1: Activation of Carboxylic Acid Groups

  • Dissolve N-Boc-N-bis(PEG2-acid) (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS or Sulfo-NHS (2.2 equivalents) to the solution.

  • Add EDC (2.2 equivalents) to the reaction mixture and stir at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

Part 2: Conjugation to the Molecular Scaffold

  • Dissolve the molecular scaffold containing a primary amine in the Reaction Buffer.

  • Add the activated N-Boc-N-bis(PEG2-NHS ester) solution to the molecular scaffold solution. A molar excess of 5 to 20-fold of the activated linker over the target molecule is recommended, but may require optimization.[18]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.[11]

  • Purify the resulting conjugate using an appropriate chromatographic technique such as RP-HPLC or silica gel chromatography.[14]

Quantitative Data Summary for Amine Coupling

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5-5 eq.), NHS/Sulfo-NHS (1.5-5 eq.)Molar equivalents relative to the carboxylic acid.[11][18]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[18]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[18]
Molar Excess of Activated Linker 5 to 20-foldRequires empirical optimization based on the substrate.[18]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize side reactions.
Reaction Time 2 - 24 hoursMonitor reaction progress for completion.
Expected Yield 60-80%Highly dependent on the substrates and reaction conditions.[11]
Protocol 2: Boc Deprotection of the Terminal Amines

This protocol describes the removal of the Boc protecting groups from the incorporated this compound linker to expose the terminal primary amines for subsequent conjugation.[9][11]

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)[9]

  • Trifluoroacetic Acid (TFA)[9][11]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Ensure the purified Boc-protected conjugate is dry (e.g., by lyophilization).

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the solution (a common ratio is 25-50% TFA in DCM).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol per group).[11]

  • Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).

  • Dissolve the residue in a minimal amount of DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

  • Alternatively, for highly polar products, precipitation by adding cold diethyl ether can be effective.[11]

Quantitative Data Summary for Boc Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid is required to cleave the Boc group.[10][19]
Solvent Anhydrous Dichloromethane (DCM)Ensures a non-aqueous environment.[9]
TFA Concentration 25-50% in DCMThe concentration can be adjusted based on the substrate's sensitivity.[11]
Reaction Temperature 0°C to Room TemperatureStarting at a lower temperature can help control the reaction.
Reaction Time 1 - 4 hoursMonitor for completion to avoid side reactions.
Expected Yield >90%Deprotection is typically a high-yielding reaction.

Visualization of Experimental Workflows

experimental_workflow purified_conjugate purified_conjugate deprotection deprotection purified_conjugate->deprotection

PROTAC Synthesis Application

In the context of PROTAC synthesis, the deprotected conjugate from Protocol 2, which now possesses two terminal primary amines, can be conjugated to an E3 ligase ligand that has been functionalized with a reactive group (e.g., an NHS ester or a carboxylic acid for amide bond formation).

protac_synthesis start Deprotected Conjugate (from Protocol 2) conjugation Conjugation start->conjugation e3_ligand E3 Ligase Ligand (activated) e3_ligand->conjugation protac PROTAC Molecule conjugation->protac purification Final Purification protac->purification final_protac Purified PROTAC purification->final_protac

Troubleshooting and Purification

The purification of PEGylated molecules can be challenging due to their high polarity.[14] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for high-resolution separation.[14] For preparative scale, silica gel chromatography can be employed, but careful optimization of the mobile phase is crucial to prevent streaking. A gradient of methanol (B129727) in dichloromethane is a common starting point.[14] Size-Exclusion Chromatography (SEC) can also be useful for separating the conjugate from smaller impurities.[9][14]

Common Issues and Solutions:

  • Low Yield of Mono-protected Product: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine-containing scaffold can favor mono-conjugation.

  • Difficulty in Purification: The polarity of the starting materials, intermediates, and the final product can be very similar. Acid-base extraction can be a powerful tool to separate species with free amine groups from fully protected or neutral molecules.[20]

  • Incomplete Deprotection: Ensure anhydrous conditions and a sufficient excess of TFA. Monitor the reaction closely to determine the optimal reaction time.

By following these detailed protocols and considering the troubleshooting advice, researchers can successfully incorporate this compound linkers into their molecular scaffolds for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Bis-PEG2-Boc in the Creation of Bivalent Ligands and Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-PEG2-Boc and its derivatives in the synthesis of bivalent ligands and inhibitors, with a focus on Proteolysis Targeting Chimeras (PROTACs). This document offers detailed protocols, data presentation guidelines, and visualizations to assist researchers in the design and execution of their experiments.

Introduction

Bivalent ligands and inhibitors are molecules designed with two distinct pharmacophores connected by a chemical linker. This design strategy allows for the simultaneous engagement of two binding sites, which can be on the same or different protein targets. This can lead to enhanced affinity, selectivity, and novel pharmacological effects compared to their monovalent counterparts. A prominent application of this approach is in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

The linker is a critical component of a bivalent molecule, influencing its physicochemical properties, solubility, and the spatial orientation of the two ligands. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. "this compound" refers to a class of linkers with two ethylene (B1197577) glycol units and Boc-protected amine functionalities. More specifically, branched derivatives such as NH-bis(PEG2-Boc) and N-Boc-N-bis(PEG2-acid) are versatile reagents for synthesizing complex bivalent molecules. These linkers offer multiple attachment points for the two ligands, allowing for precise control over the final structure of the bivalent construct.

Featured Application: Synthesis of a BTK-Targeting PROTAC

This section details the synthesis and evaluation of a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a key enzyme in B-cell receptor signaling. The example provided is based on the principles of synthesizing potent and selective BTK degraders.

Signaling Pathway: BTK-Mediated B-Cell Receptor Signaling and PROTAC-Induced Degradation

Bruton's tyrosine kinase (BTK) is a critical downstream effector of the B-cell receptor (BCR). Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling pathways, including PLCγ2, which leads to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival. In B-cell malignancies, this pathway is often constitutively active.

A BTK-targeting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of BTK. The PROTAC, consisting of a BTK-binding moiety and an E3 ligase-recruiting ligand connected by a linker, forms a ternary complex with BTK and the E3 ligase (e.g., Cereblon). This proximity facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.

BTK_Signaling_and_PROTAC_Action cluster_0 BCR Signaling Pathway cluster_1 PROTAC-Mediated BTK Degradation BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ternary_Complex Ternary Complex (BTK-PROTAC-E3) NFkB NF-κB Activation PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BTK Degradation Proteasome->Degradation

Caption: BTK signaling pathway and its disruption by a PROTAC.

Experimental Protocols

The synthesis of a bivalent molecule like a PROTAC using a branched this compound linker is a multi-step process. The following protocols provide a general framework.

General Workflow for PROTAC Synthesis using a Branched Linker

The synthesis typically involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the branched linker.

PROTAC_Synthesis_Workflow Start Start with Branched Linker (e.g., NH-bis(PEG2-Boc)) Step1 Couple E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative) Start->Step1 Boc_Deprotection Boc Deprotection (TFA/DCM) Step1->Boc_Deprotection Step2 Couple Target Protein Ligand (e.g., BTK inhibitor derivative) Boc_Deprotection->Step2 Purification Purification (e.g., Preparative HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a BTK-Targeting PROTAC

This protocol describes the synthesis of a BTK-targeting PROTAC by coupling a BTK inhibitor and a pomalidomide derivative to a branched PEG linker.

Materials:

  • NH-bis(PEG2-Boc) or N-Boc-N-bis(PEG2-acid)

  • Carboxylic acid-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)

  • Amine-functionalized pomalidomide derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • Coupling of the first ligand:

    • Dissolve the carboxylic acid-functionalized BTK inhibitor (1.0 eq) and coupling agents (e.g., HATU, 1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the branched linker (e.g., N-Boc-N-bis(PEG2-acid), 1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling of the second ligand:

    • Dissolve the deprotected intermediate and the amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous DMF.

    • Add coupling agents and DIPEA as in step 1.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of BTK Degradation by Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of BTK in a relevant cell line (e.g., Ramos cells, a human Burkitt's lymphoma cell line).

Materials:

  • Ramos cells

  • Synthesized BTK PROTAC

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed Ramos cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of the BTK PROTAC in DMSO and then in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer and incubate on ice for 30 minutes.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Probe the same membrane with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK band intensity to the loading control.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeDC50 (nM) [Ramos cells]Dmax (%) [Ramos cells]
BTK-PROTAC-1 Ibrutinib derivativePomalidomideNH-bis(PEG2-Boc) derived15>90
BTK-PROTAC-2 GDC-0853 derivativePomalidomideN-Boc-N-bis(PEG2-acid) derived5>95
Control-1 Ibrutinib-->10,000<10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific molecules and experimental conditions.

Conclusion

The use of branched this compound linkers provides a versatile and efficient strategy for the synthesis of bivalent ligands and inhibitors, particularly PROTACs. The hydrophilicity and defined length of the PEG chains can improve the physicochemical properties of the final molecule, while the branched nature of the linker allows for precise control over the spatial arrangement of the two pharmacophores. The detailed protocols and data presentation guidelines provided in these application notes are intended to serve as a valuable resource for researchers working in this exciting area of drug discovery.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-PEG2-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Bis-PEG2-Boc coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction has a very low yield. What are the potential causes?

Low yields in this compound coupling reactions can stem from several factors, including issues with starting materials, suboptimal reaction conditions, and side reactions. Key areas to investigate include:

  • Poor Solubility of Starting Materials: If the amine you are coupling to the this compound reagent has poor solubility in common organic solvents like THF or acetonitrile, the reaction rate can be significantly reduced.[1] This is a frequent issue with zwitterionic compounds such as amino acids.[1]

  • Inactive Reagents: Ensure that the this compound reagent and any coupling agents have not degraded due to improper storage. These reagents should be stored at -20°C in a desiccated environment and protected from moisture and light.[2]

  • Suboptimal pH: The pH of the reaction is critical. For coupling with NHS esters, the optimal pH is typically between 7 and 9.[2] If using EDC/NHS chemistry to couple the this compound to a carboxyl group, a pH of 4.5-5.5 is often best for the activation step, followed by an increase in pH for the coupling step.[2]

  • Steric Hindrance: The bulky nature of the Boc protecting group and the PEG chains can create steric hindrance, slowing down the reaction.[2]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS.[1][2]

Q2: I'm observing unexpected side products in my reaction mixture. What are the most common side reactions?

Several side reactions can occur during this compound coupling, leading to a complex product mixture and lower yields of the desired product. Common side reactions include:

  • Di-PEGylation or Cross-linking: Since this compound is a bifunctional linker, if the molecule it is being coupled to has multiple reactive sites, you may observe the attachment of multiple PEG chains or cross-linking between molecules.[2]

  • Urea (B33335) Formation: With sterically hindered amines, the formation of urea byproducts can occur.[1]

  • Mixed Anhydride (B1165640) Formation: If your starting material contains a carboxylic acid, it can react with the Boc anhydride, leading to the formation of a mixed anhydride.[1]

  • Reaction with Unintended Functional Groups: Depending on the coupling chemistry employed, side reactions with other nucleophilic groups on your target molecule, such as hydroxyl or thiol groups, can take place.[2]

  • Hydrolysis of Activated Esters: When using an NHS-ester activation method, hydrolysis of the ester in aqueous buffers can compete with the desired amine coupling, resulting in low yields.[2]

Q3: How can I improve the solubility of my starting materials?

Improving the solubility of your reactants is often key to achieving a higher yield. Consider the following strategies:

  • Aqueous Basic Conditions: For amine starting materials with poor solubility, running the reaction in an aqueous solution with a base like sodium hydroxide (B78521) or sodium bicarbonate can enhance solubility.[1]

  • Solvent Mixtures: Employing a mixture of solvents, such as water/methanol (B129727)/triethylamine, can improve the solubility of polar starting materials.[1][3]

  • Use of Alcoholic Solvents: Using an alcohol like methanol as a solvent can significantly increase the reaction rate for aromatic amines.[1][4]

Q4: What are the optimal reaction conditions for a this compound coupling reaction?

The ideal reaction conditions can vary depending on the specific substrates being used. However, the following table summarizes some general guidelines:

ParameterRecommended ConditionsNotes
Solvent THF, acetonitrile, water, methanol, or a mixture (e.g., water/methanol/triethylamine).[1][3][5]Methanol can accelerate the reaction with aromatic amines.[1][4]
Base Sodium hydroxide, sodium bicarbonate, or triethylamine.[1][3][5]The choice of base can influence the reaction rate and side reactions.
Temperature Room temperature to 40°C.[1][5]Gentle heating may be required for less reactive amines.
Reaction Time A few minutes to 48 hours.[1]Monitor progress by TLC or LC-MS.[1][2]
Equivalents of Boc₂O 1.1-1.5 equivalents.[1]An excess of Boc anhydride can lead to side reactions.[1]

Experimental Protocols

Protocol 1: Standard this compound Coupling to an Amine

This protocol provides a general procedure for the coupling of a this compound reagent to a primary or secondary amine.

  • Dissolve the Amine: Dissolve the amine starting material in a suitable solvent such as THF, acetonitrile, or a mixture of water/methanol/triethylamine.[1][3]

  • Add Boc Reagent: Add 1.1-1.5 equivalents of the this compound reagent to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature or gently heat to 40°C.[1][5]

  • Monitor Progress: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1][2]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[1]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (B109758) (DCM).[6]

  • Prepare Deprotection Cocktail: A common deprotection cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2] TIS acts as a scavenger for the tert-butyl cations generated during the reaction.[2]

  • Deprotection Reaction: Add the deprotection cocktail to the solution of the Boc-protected compound. A typical final TFA concentration is 20-50% (v/v).[2] Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[2]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][6] Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[6]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in this compound Coupling cause1 Reagent Issues start->cause1 cause2 Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 cause4 Workup/Purification Issues start->cause4 sol1a Check Reagent Purity/Activity cause1->sol1a sol1b Ensure Proper Storage cause1->sol1b sol2a Optimize Solvent/Solubility cause2->sol2a sol2b Adjust pH cause2->sol2b sol2c Vary Temperature/Time cause2->sol2c sol3a Use Scavengers cause3->sol3a sol3b Modify Stoichiometry cause3->sol3b sol4a Optimize Extraction cause4->sol4a sol4b Alternative Purification cause4->sol4b

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse of Intermediate Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Caption: General mechanism of Boc protection of a primary amine.

References

Optimizing the Deprotection of Bis-PEG2-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bifunctional PEG linkers, the efficient and clean deprotection of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. This guide provides a comprehensive technical support center for troubleshooting and optimizing the deprotection of Bis-PEG2-Boc, presenting detailed protocols, quantitative data, and logical workflows to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A standard starting point is a 20-50% (v/v) solution of TFA in anhydrous DCM, with the reaction proceeding at room temperature for 1-2 hours.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected Bis-PEG2-diamine product is more polar than the starting material and will exhibit a lower Retention Factor (Rf) value.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[3]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the deprotection.[3]

Q3: My deprotected product appears as an oil. How can I solidify it?

PEGylated amines are often oils or waxy solids. If a solid product is required, precipitation can be attempted by adding the concentrated reaction mixture to a large volume of a cold non-polar solvent, such as diethyl ether.[3]

Q4: Can I use hydrochloric acid (HCl) instead of TFA?

Yes, a solution of 4M HCl in 1,4-dioxane (B91453) is a common alternative to TFA.[1][2] This can be advantageous for substrates that are sensitive to the harshness of neat TFA or for optimizing reaction conditions.

Troubleshooting Common Issues

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of the starting this compound material in TLC or LC-MS analysis after the expected reaction time.

  • A complex mixture of partially deprotected intermediates is observed.

  • The ¹H NMR spectrum still shows a significant peak around 1.4 ppm.[3]

Possible Cause Recommended Solution
Insufficient Acid Concentration or Strength Increase the concentration of TFA in DCM, for example, from 20% to 50%.[1] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor progress. While most deprotections are performed at room temperature, gentle warming may be necessary for some substrates.[3]
Poor Solubility Ensure the this compound is fully dissolved in the solvent. While generally soluble in DCM, gentle warming or sonication may aid dissolution.[1][4]
Steric Hindrance The PEG chains can cause some steric hindrance. Increasing the reaction time or the acid concentration can help overcome this.
Issue 2: Formation of Side Products

Symptoms:

  • Unexpected peaks in HPLC or LC-MS chromatograms.

  • Lower than expected yield of the Bis-PEG2-diamine.

  • Formation of colored impurities.

Possible Cause Recommended Solution
Alkylation by Tert-butyl Cation The primary cause of side products is the reactive tert-butyl cation generated during Boc cleavage. This cation can alkylate the newly formed amine or other nucleophilic sites. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or a cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).[5]
Degradation of Other Acid-Sensitive Groups If the molecule to which the Bis-PEG2 linker is attached contains other acid-labile groups, they may be cleaved under the deprotection conditions. Consider using milder deprotection conditions, such as a lower concentration of TFA or switching to HCl in dioxane.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables provide a summary of typical conditions and their impact on the outcome.

Table 1: Common Acidic Conditions for this compound Deprotection

Reagent SystemConcentration (v/v)SolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp1-4 hours[5]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5-2 hours[1]

Table 2: Common Scavengers to Prevent Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.[5]
Water2.5 - 5%Carbocation scavenger.[5]
Thioanisole5%Carbocation scavenger, particularly effective in protecting methionine residues if present.[5]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, useful for protecting cysteine residues if present.[5]
Phenol5%Carbocation scavenger.[5]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[3]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If scavengers are needed, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[1] The resulting Bis-PEG2-diamine will be the di-TFA salt.

    • Neutralization (Optional): If the free diamine is required, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

Protocol 2: Alternative Deprotection using HCl in 1,4-Dioxane
  • Preparation: Dissolve this compound in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 0.5-2 hours).[1]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected diamine. For further purification, the product can be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum.[6]

Visualizing the Process

Deprotection Workflow

start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA (and Scavengers) cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up: Evaporation/Neutralization monitor->workup purify Purification (Precipitation/Chromatography) workup->purify product Final Product: Bis-PEG2-diamine purify->product issue Issue Encountered incomplete Incomplete Deprotection issue->incomplete side_products Side Products Formed issue->side_products cause_incomplete1 Low Acid Concentration/ Strength incomplete->cause_incomplete1 Symptom: Starting material remains cause_incomplete2 Short Reaction Time/ Low Temperature incomplete->cause_incomplete2 Symptom: Partial deprotection cause_side_products Tert-butyl Cation Alkylation side_products->cause_side_products Symptom: Unexpected peaks in LC-MS solution_incomplete1 Increase TFA concentration or use 4M HCl/Dioxane cause_incomplete1->solution_incomplete1 solution_incomplete2 Extend reaction time or gently warm cause_incomplete2->solution_incomplete2 solution_side_products Add Scavengers (e.g., TIS, water) cause_side_products->solution_side_products

References

Overcoming solubility issues with Bis-PEG2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Solubility Challenges in Research and Development

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for solubility issues encountered with Bis-PEG2-Boc conjugates. These molecules, while versatile, can present dissolution challenges due to the interplay between the hydrophilic PEG (polyethylene glycol) spacers and the hydrophobic Boc (tert-Butyloxycarbonyl) protecting groups.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is not dissolving in my primary solvent. What are the recommended solvents?

A1: The dual nature of this compound conjugates—hydrophilic PEG chains and hydrophobic Boc groups—dictates solvent choice.[1] The recommended starting points are polar aprotic organic solvents which can effectively solvate the entire molecule.[1]

  • Primary Recommendations: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting choices.[1][2][3][4]

  • Secondary Options: Dichloromethane (DCM) and chloroform (B151607) can also be effective, though their polarity is lower.[1][2][5]

  • Aqueous Solvents: Direct dissolution in aqueous buffers (like PBS) is often unsuccessful due to the hydrophobic Boc groups and will likely lead to precipitation.[1][4]

  • Protic Solvents: Alcohols like ethanol (B145695) or methanol (B129727) may offer limited success, but solubility is often lower compared to polar aprotic solvents.[1]

Q2: I dissolved my conjugate in DMSO, but it precipitated when I added it to my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound is transferred from a favorable organic solvent to a poor solvent (in this case, an aqueous buffer).[1][4] The hydrophobic nature of the Boc groups causes the conjugate to aggregate and precipitate when the concentration of the organic co-solvent becomes too low.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is often to work with a more dilute final concentration in the aqueous medium.[1]

  • Increase Co-solvent Percentage: If your experimental design allows, increase the final percentage of the organic co-solvent (e.g., 5-10% DMSO) in the aqueous buffer to maintain solubility.[4]

  • pH Adjustment: If your conjugated payload has ionizable groups, the pH of the aqueous buffer can significantly impact solubility. Adjusting the pH away from the molecule's isoelectric point (pI) can prevent precipitation.[1][4]

  • Gentle Sonication: Using an ultrasonic bath can help redissolve fine precipitates and create a more uniform suspension.[1][4]

Q3: Can I heat my sample to help it dissolve?

A3: Yes, gentle heating can be an effective technique to increase the solubility of PEG-containing compounds, as it helps overcome the crystallinity of the polymer chains.[1][4][6]

Best Practices:

  • Use a water bath or heating block set to a moderate temperature (e.g., 40-50°C).[2][4]

  • Avoid prolonged or excessive heating, which could risk degradation of sensitive functional groups on your conjugate.

  • Always allow the solution to cool to room temperature before use, ensuring the compound remains in solution.

Q4: My this compound conjugate appears oily or waxy instead of a crystalline solid. How does this affect solubility?

A4: Low molecular weight PEG derivatives are often oils or waxy solids at room temperature. This physical state can make handling and weighing difficult, and dissolution may be slower compared to a crystalline powder. For oily compounds, purification by precipitation is often ineffective, making chromatography (e.g., RP-HPLC) the preferred method.[7] It is crucial to ensure the compound is fully dissolved by vortexing and visual inspection.

Quantitative Data Summary

The solubility of a specific this compound conjugate is highly dependent on the molecule it is conjugated to. However, the following table provides estimated solubility ranges for a generic, moderately hydrophobic conjugate in common laboratory solvents.

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) > 50Often the best choice for creating high-concentration stock solutions.[4]
Dimethylformamide (DMF) > 50An excellent alternative to DMSO.[1][2][3]
Dichloromethane (DCM) 10 - 50Good solubility, suitable for reaction setup and purification.[5][8]
Ethanol / Methanol 1 - 20Solubility is often limited by the hydrophobic Boc groups.[1]
Water / PBS (pH 7.4) < 0.1Very low solubility; precipitation is highly likely without co-solvents.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the standard procedure for solubilizing a this compound conjugate for experimental use.

Materials:

  • This compound conjugate

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Heating block or water bath (optional)

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the lyophilized conjugate into a clean, dry glass vial.

  • Add Solvent: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature. Visually inspect the solution against a light source to check for undissolved particulates.

  • Apply Energy (If Necessary):

    • Ultrasonication: If particulates remain, place the vial in an ultrasonic water bath for 5-15 minutes.[4] This can break up small aggregates.

    • Gentle Heating: If the conjugate is still not fully dissolved, place the vial in a heating block set to 40-50°C for 10-20 minutes.[4] Vortex occasionally.

  • Final Assessment: After any heating step, allow the solution to cool to room temperature. Vortex the vial again and perform a final visual inspection to ensure the solution is clear and free of particulates.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Visual Troubleshooting Guides

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting the appropriate solvent.

G start Start: Conjugate Does Not Dissolve solvent_check Step 1: Verify Solvent Choice Is it a polar aprotic solvent (DMSO, DMF, DCM)? start->solvent_check use_rec_solvent Action: Use recommended polar aprotic solvent. solvent_check->use_rec_solvent No energy_step Step 2: Apply Gentle Energy Have you tried vortexing, sonication, or gentle heat (40-50°C)? solvent_check->energy_step Yes use_rec_solvent->energy_step apply_energy Action: Vortex vigorously. Use ultrasonic bath for 15 min. Warm gently to 40°C. energy_step->apply_energy No aq_precip Step 3: Issue with Aqueous Dilution? Does it precipitate when added to buffer? energy_step->aq_precip Yes apply_energy->aq_precip dilution_strategy Action: Lower final concentration. Increase % of organic co-solvent. Adjust buffer pH. aq_precip->dilution_strategy Yes success Success: Clear Solution aq_precip->success No dilution_strategy->success contact_support Further Help Needed: Consult Technical Support success->contact_support

Caption: Troubleshooting workflow for dissolving this compound conjugates.

G conjugate This compound Conjugate polar_aprotic Polar Aprotic (Recommended) conjugate->polar_aprotic High Solubility polar_protic Polar Protic (Use with Caution) conjugate->polar_protic Limited Solubility aqueous Aqueous (Not Recommended for Stock) conjugate->aqueous Very Low Solubility dmso DMSO polar_aprotic->dmso dmf DMF polar_aprotic->dmf dcm DCM polar_aprotic->dcm etoh Ethanol polar_protic->etoh meoh Methanol polar_protic->meoh water Water / PBS aqueous->water

References

Technical Support Center: Purification of Bis-PEG2-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities include unreacted starting materials such as the PEG-diol, mono-Boc protected PEG, and leftover reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Side products can also arise, such as the formation of di-Boc protected by-products.[1][2] The presence of water during the reaction can lead to the hydrolysis of the activating agent and lower yields.[2]

Q2: My this compound product appears as a thick oil or amorphous solid. Does this indicate impurity?

A2: Not necessarily. It is quite common for Boc-protected short PEG derivatives to be obtained as thick oils or amorphous solids rather than crystalline solids.[3] This physical state does not inherently indicate an impure product. Purity should be assessed using analytical techniques such as NMR, LC-MS, and HPLC.

Q3: How can I detect my this compound during chromatography given its weak UV absorbance?

A3: Since PEG compounds lack a strong UV chromophore, detection with a standard UV detector can be challenging.[3] For more reliable detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[3] Mass spectrometry (MS) can also be coupled with liquid chromatography for both detection and mass confirmation of the desired product.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q4: My this compound product is streaking or showing poor separation on a standard silica (B1680970) gel column. What can I do?

A4: This is a common issue due to the polar nature of PEG compounds. Here are several strategies to improve your normal-phase column chromatography:

Q5: My compound elutes in the solvent front even with a high percentage of water in reverse-phase chromatography. How can I increase retention?

A5: If your compound is too polar for good retention on a standard C18 column, you might be experiencing "phase collapse." Here's how to troubleshoot:

  • Use an "Aqueous-Stable" C18 Column: These columns are designed to be used with highly aqueous mobile phases without loss of performance.[3]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of water.[3]

Non-Chromatographic Purification Issues

Q6: I want to avoid column chromatography. Can I purify this compound by liquid-liquid extraction?

A6: Yes, liquid-liquid extraction can be an effective method to remove many common impurities.[3][4] The strategy depends on the nature of the impurities. A typical scenario involves separating your desired product from both more polar and less polar impurities. Your this compound product has a moderate polarity. You can use a solvent system where it will preferentially partition into an organic layer, leaving more polar impurities (like unreacted PEG starting materials) in an aqueous layer.[3]

Q7: I am trying to crystallize my this compound product, but it remains an oil. What can I do?

A7: Crystallization of PEG compounds can be challenging. If your product is oiling out instead of crystallizing, consider the following:

  • Solvent System: Ensure you are using an appropriate solvent/anti-solvent system. A good solvent will fully dissolve your compound, while the anti-solvent should be miscible with the good solvent but cause your product to precipitate.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling can promote oiling out.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.[5]

Data Presentation

Comparison of Purification Methods for this compound
Purification MethodPrincipleTypical PurityThroughputKey Considerations
Normal-Phase Flash Chromatography AdsorptionModerate to HighModerateChallenging for highly polar compounds; may require special solvent systems and additives.[3]
Reverse-Phase Flash Chromatography PartitioningHighModerateGood for separating non-polar impurities. May require aqueous-stable columns for highly polar compounds.[3]
Liquid-Liquid Extraction Differential SolubilityLow to ModerateHighSimple and scalable, but may not provide high purity. Emulsion formation can be an issue.[6]
Crystallization Solubility DifferenceHighVariesCan be highly effective for achieving high purity, but developing a suitable protocol can be time-consuming.[7]

Experimental Protocols

Protocol 1: Reverse-Phase Flash Chromatography

This protocol is a good starting point for purifying gram-scale quantities of crude this compound.

  • Column Preparation: Select a C18 reverse-phase flash column of an appropriate size for your sample amount. Equilibrate the column by washing with 100% acetonitrile (B52724), followed by a gradient to your starting mobile phase conditions (e.g., 95:5 water:acetonitrile). This is crucial to "wet" the stationary phase.[3]

  • Sample Preparation: Dissolve your crude product in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point. If the crude product is not fully soluble, sonication may help.[3]

  • Chromatography: Load the sample onto the column. Elute with a gradient of increasing organic solvent. A typical gradient might be from 5% to 50% acetonitrile in water over 10-20 column volumes. Monitor the elution using a suitable detector (ELSD or CAD is recommended). Collect fractions and analyze them by TLC or HPLC to identify the pure product.[3]

  • Product Isolation: Combine the pure fractions. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the purified product.

Protocol 2: Liquid-Liquid Extraction
  • Initial Extraction: Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel.[3]

  • Aqueous Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[3]

    • Wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.[3]

  • Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent.[3]

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the partially purified product. Further purification by chromatography may be necessary.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Reaction Mixture LLE Liquid-Liquid Extraction (e.g., DCM/Water) Crude->LLE Initial Cleanup Analysis1 Purity Check (TLC, LC-MS) LLE->Analysis1 Chromatography Column Chromatography Analysis2 Purity Check (HPLC, NMR) Chromatography->Analysis2 Analysis1->Chromatography Further Purification Needed PureProduct Pure this compound Analysis1->PureProduct Sufficiently Pure Analysis2->PureProduct Purity > 95% Impure Product still impure Analysis2->Impure Purity < 95% Impure->Chromatography Re-purify

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Troubleshooting Poor Chromatographic Separation Start Poor Separation or Streaking on Silica Gel Solvent Optimize Solvent System (e.g., DCM/MeOH gradient) Start->Solvent Additive Add Basic Modifier (e.g., 0.1% Triethylamine) Solvent->Additive Still tailing Improved Improved Separation Solvent->Improved Success ReversePhase Switch to Reverse-Phase (C18) Additive->ReversePhase Still poor separation Additive->Improved Success HILIC Consider HILIC for very polar compounds ReversePhase->HILIC Elutes in void volume ReversePhase->Improved Success HILIC->Improved

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Common side reactions when using Bis-PEG2-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bis-PEG2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker featuring two Boc (tert-butyloxycarbonyl) protected amine groups at the termini of a short two-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[1] The Boc protecting groups are acid-labile, allowing for the selective deprotection of the terminal amines for subsequent conjugation steps.[1][2] This linker is commonly used in bioconjugation, drug delivery, and for synthesizing more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4]

Q2: What are the main reactive groups on this compound and how are they utilized?

The key functional groups are the two Boc-protected amines. The Boc group is stable under basic conditions and to many nucleophiles, but can be removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal primary amines.[2][5] These deprotected primary amines can then be reacted with various electrophilic groups such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[6]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment.[4][7] Once in solution, it is recommended to use it promptly or store at -80°C for short periods to minimize degradation.[8]

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses common problems encountered during experiments with this compound and provides step-by-step troubleshooting advice.

Issue 1: Low Yield or Incomplete Reaction During Conjugation

Possible Causes:

  • Hydrolysis of Activated Esters: If you are reacting the deprotected Bis-PEG2-amine with an NHS-ester activated molecule, the NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous buffers.[9]

  • Suboptimal pH: The reaction between a primary amine and an NHS ester is most efficient at a pH range of 7.2-8.5.[9] Deviations from this range can lead to reduced reaction rates.

  • Steric Hindrance: The target molecule for conjugation might have steric hindrance around the reactive site, impeding the access of the Bis-PEG2-amine.

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the activated species.[10]

Troubleshooting Steps:

Parameter Recommendation Rationale
pH Maintain reaction pH between 7.2 and 8.5.Balances amine reactivity with NHS-ester stability.[9]
Buffer Selection Use non-amine containing buffers like PBS or HEPES.Avoids competition for the activated species.[10]
Reagent Concentration Increase the molar excess of one reactant.Drives the reaction towards completion.
Reaction Time Extend the reaction time.Allows for completion of slower reactions.
Purification of Activated Species Use freshly prepared or purified activated molecules.Minimizes the impact of hydrolyzed, non-reactive species.
Issue 2: Aggregation of the Conjugate

Possible Causes:

  • Change in Isoelectric Point (pI): PEGylation can alter the overall charge of a protein, shifting its pI. If the new pI is close to the buffer pH, the conjugate's solubility can decrease, leading to aggregation.[11]

  • Increased Hydrophobicity: Masking of charged groups on a biomolecule can expose hydrophobic patches, promoting intermolecular aggregation.[11]

  • Intermolecular Cross-linking: If both ends of the this compound are deprotected and react with multiple molecules of your target, it can lead to the formation of large, insoluble cross-linked aggregates.

Troubleshooting Steps:

Parameter Recommendation Rationale
Buffer pH Adjust the buffer pH to be at least one unit away from the theoretical pI of the conjugate.Enhances the solubility of the final product.[11]
Excipients Add stabilizing excipients like arginine or low concentrations of non-ionic surfactants.Helps to mitigate hydrophobic interactions.[11]
Protein Concentration Reduce the concentration of the protein or target molecule during conjugation.Decreases the likelihood of intermolecular interactions.[11]
Reaction Stoichiometry Carefully control the stoichiometry to favor mono-conjugation if cross-linking is an issue.Prevents the formation of large aggregates.
Issue 3: Incomplete Boc Deprotection

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely remove the Boc group.[10]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.[10]

  • Poor Solubility: The Boc-protected molecule may not be fully soluble in the deprotection solution.[10]

Troubleshooting Steps:

Parameter Recommendation Rationale
Acid Use 20-50% Trifluoroacetic Acid (TFA) in a suitable solvent like Dichloromethane (B109758) (DCM).[1][10]Ensures complete removal of the Boc group.[12]
Reaction Time Increase the deprotection reaction time and monitor by a suitable analytical method (e.g., Mass Spectrometry).[1]Allows the reaction to go to completion.
Solubility Ensure the starting material is fully dissolved in the deprotection cocktail.Incomplete dissolution will lead to an incomplete reaction.
Scavengers For sensitive molecules, consider adding a scavenger like triisopropylsilane (B1312306) (TIS).[10]Prevents side reactions from the carbocation generated during deprotection.
Issue 4: Difficulty in Purification of the Final Conjugate

Possible Causes:

  • Product Heterogeneity: The reaction mixture can contain the desired product, unreacted starting materials, and side products.[13]

  • Similar Physicochemical Properties: The desired product and impurities may have very similar size, charge, and hydrophobicity, making separation challenging.[13]

  • Lack of a Strong UV Chromophore: PEG itself does not have a strong UV absorbance, making detection by standard HPLC-UV methods difficult.[13]

Troubleshooting Steps:

Purification Method Principle Best For Separating Potential Issues
Reverse-Phase HPLC (RP-HPLC) HydrophobicityUnreacted starting materials, mono- vs. di-substituted products.[13]Can be denaturing for some proteins.[13]
Size-Exclusion Chromatography (SEC) Hydrodynamic RadiusUnreacted small molecules from large protein conjugates.[13]Low resolution for species of similar size.[13]
Ion-Exchange Chromatography (IEX) Net ChargeCharged biomolecules from neutral PEGylated products.[13]Charge shielding by the PEG chain can reduce resolution.[13]

Experimental Protocols & Workflows

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method like mass spectrometry to confirm the loss of the Boc group (mass decrease of 100.12 g/mol ).[1]

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen.

  • Final Product Preparation: The resulting amine salt can be used directly or neutralized for the subsequent conjugation step.

cluster_deprotection Boc Deprotection Workflow Boc_Protected_PEG Boc-NH-PEG-R Add_TFA_DCM Add TFA/DCM Boc_Protected_PEG->Add_TFA_DCM Reaction Stir at RT (30-60 min) Add_TFA_DCM->Reaction Solvent_Removal Evaporate Solvent Reaction->Solvent_Removal Deprotected_PEG H3N+-PEG-R (TFA salt) Solvent_Removal->Deprotected_PEG

Boc Deprotection Workflow
General Protocol for Amine Coupling with an NHS Ester

  • Preparation of Amine: Prepare a solution of the deprotected Bis-PEG2-amine in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Preparation of NHS Ester: Dissolve the NHS-ester activated molecule in a compatible solvent (e.g., DMSO or DMF).

  • Conjugation: Add the NHS ester solution to the amine solution. The final concentration of the organic solvent should typically be less than 10% to avoid denaturation of proteins.[11]

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Quench the reaction by adding an excess of a small molecule amine like Tris or glycine to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate chromatographic technique (e.g., RP-HPLC, SEC, or IEX).[13]

cluster_conjugation Amine Coupling Workflow Deprotected_Amine Deprotected Bis-PEG2-Amine Mix Mix in Buffer (pH 7.2-8.5) Deprotected_Amine->Mix NHS_Ester NHS-Ester Activated Molecule NHS_Ester->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify

Amine Coupling Workflow

cluster_troubleshooting Troubleshooting Logic Start Problem with This compound Experiment Low_Yield Low Yield? Start->Low_Yield Aggregation Aggregation? Start->Aggregation Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Purification_Issues Purification Issues? Start->Purification_Issues Check_pH Check pH & Buffer Low_Yield->Check_pH Yes Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Yes Adjust_Concentration Adjust Concentration Low_Yield->Adjust_Concentration Yes Aggregation->Adjust_Concentration Yes Check_pI Check Conjugate pI Aggregation->Check_pI Yes Add_Excipients Add Excipients Aggregation->Add_Excipients Yes Incomplete_Deprotection->Check_Reagents Yes Check_Acid Check Acid Strength/Time Incomplete_Deprotection->Check_Acid Yes Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes Alternative_Method Consider Alternative Purification Method Purification_Issues->Alternative_Method Yes

Troubleshooting Decision Tree

References

PROTAC Linker Stability & Performance: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) design, with a specific focus on optimizing the stability and performance of linkers. This resource is intended for researchers, scientists, and professionals in the field of drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your PROTAC research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during PROTAC design and experimentation, with a focus on linker-associated problems and their solutions.

Issue 1: My PROTAC shows good binary binding but poor or no target degradation.

This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or suboptimal cellular properties of the PROTAC molecule. The linker is a critical determinant of both.[1]

Potential Linker-Related Causes and Solutions:

  • Incorrect Linker Length or Rigidity:

    • Problem: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex.[1][2]

    • Solution: Synthesize a library of PROTACs with varying linker lengths. A systematic approach, such as altering the number of polyethylene (B3416737) glycol (PEG) or alkyl units, can help identify the optimal length.[1] Consider incorporating rigid motifs like piperazine (B1678402) or piperidine (B6355638) rings to pre-organize the PROTAC into a more bioactive conformation.[3]

  • Unfavorable Ternary Complex Conformation:

    • Problem: Even if a ternary complex forms, the linker might not orient the target protein and E3 ligase optimally for ubiquitination.

    • Solution: Modify the linker's attachment points on the target-binding ligand or the E3 ligase ligand.[1] Computational modeling can help predict more favorable exit vectors.[1]

  • Poor Physicochemical Properties:

    • Problem: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][4]

    • Solution: To enhance solubility, incorporate polar groups or heterocyclic scaffolds like piperazine into the linker.[1] PEG linkers are also commonly used to increase hydrophilicity.[1][2] For improved permeability, a balance between hydrophilicity and lipophilicity is key. Sometimes, more rigid linkers can shield polar groups and improve cell entry.[5]

  • Metabolic Instability:

    • Problem: The linker may be susceptible to rapid metabolism by intracellular enzymes, such as cytochrome P450s (CYPs), leading to a short half-life and reduced efficacy.[3]

    • Solution: Replace metabolically liable moieties, such as long alkyl chains or ethers, with more robust structures like piperazine or triazole rings.[3] Introducing steric hindrance near metabolic "hotspots" or using isotopic substitution (e.g., replacing hydrogen with deuterium) can also slow down metabolism.[2]

Issue 2: I'm observing a "hook effect" with my PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation efficiency decreases at higher PROTAC concentrations.[4] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, rather than the productive ternary complex.[6]

Potential Linker-Related Causes and Solutions:

  • Suboptimal Ternary Complex Stability:

    • Problem: The linker is not promoting positive cooperativity in the formation of the ternary complex.

    • Solution: A well-designed linker can create favorable protein-protein interactions, enhancing the stability of the ternary complex.[4] Systematically modifying the linker's length, composition, and rigidity can improve cooperativity and mitigate the hook effect.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of linkers used in PROTAC design?

The most prevalent linkers are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths, favored for their synthetic accessibility.[6][7] However, there is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or triazole rings to improve metabolic stability and pre-organize the PROTAC for binding.[6][8]

Q2: How does linker length impact PROTAC activity?

Linker length is a critical parameter that must be empirically optimized. A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the target and E3 ligase into proximity for efficient ubiquitination.[2][6] For example, in a study on TBK1 PROTACs, degradation was only observed with linkers of 12 atoms or longer, with optimal activity seen with a 21-atom linker.[7]

Q3: How can I improve the metabolic stability of my PROTAC linker?

Strategies to enhance metabolic stability include:

  • Incorporating rigid motifs: Cyclic structures like piperazine or piperidine are less susceptible to metabolism than linear alkyl or PEG chains.[3]

  • Isotopic substitution: Replacing hydrogens at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated metabolism.[2]

  • Introducing steric hindrance: Adding bulky groups, such as gem-dimethyl groups, near metabolic hotspots can shield them from enzymatic degradation.[2]

Q4: What assays can I use to assess the stability and function of my PROTAC linker?

A variety of assays are crucial for evaluating PROTAC performance:

  • Metabolic Stability Assays: In vitro assays using human liver microsomes (HLM) or plasma can determine the half-life and intrinsic clearance of your PROTAC.[2]

  • Target Degradation Assays: Western blotting is the gold standard for quantifying target protein degradation and determining DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[9][10]

  • Ternary Complex Formation Assays: Co-immunoprecipitation (Co-IP) can confirm the formation of the target-PROTAC-E3 ligase complex in cells.[10] Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on complex formation and stability.[4]

  • Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays can confirm that the PROTAC is binding to its intended target within the cell.[4][11]

  • Cell Permeability Assays: A Caco-2 permeability assay can be used to assess the ability of your PROTAC to cross the cell membrane.[6][12]

Quantitative Data Summary

The following tables summarize quantitative data on how linker composition and length can influence PROTAC efficacy and stability.

Table 1: Impact of Linker Composition on PROTAC Efficacy and Stability

Linker TypeTarget/E3 LigaseHalf-life (t½, min) in Human Liver MicrosomesDC50DmaxReference
PEG (4 units)BRD4/CRBN> 2400.20 µM>90%[3][13]
Alkyl Chain (8 atoms)BRD4/CRBN18.2>10 µM<10%[3][13]
Rigid PiperazineBRD4/CRBN> 240--[13]
Acylated AnilineCDK6/CRBN118 (in human plasma)--[14]

Table 2: Impact of Linker Length on PROTAC Efficacy

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[7]
TBK1Alkyl/Ether21396[7]
TBK1Alkyl/Ether2929276[7]
BTK-Longer Linkers1-40-[7]

Table 3: Cell Permeability of PROTACs with Different Linkers

PROTACLinker TypeApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Cell LineReference
ARV-771--87.62Caco-2[12]
PROTAC 20bAlkyl0.35~0.69Caco-2[10]
PROTAC 20dPEG<0.7>12Caco-2[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a PROTAC.[2]

Materials:

  • Test PROTAC

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Control compounds (one high clearance, one low clearance)

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the PROTAC and control compounds in DMSO.

  • In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Add the test PROTAC (final concentration ~1 µM) to the mixture.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

Protocol 2: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein induced by the PROTAC and determine DC50 and Dmax values.[9][10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies for the target protein and loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate.

  • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

  • Plot the normalized target protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Ubiquitin Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1_Ub E1_Ub->E2_Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex Recruitment POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC brings the target protein and E3 ligase together, leading to ubiquitination and degradation.

Troubleshooting Workflow for Poor PROTAC Efficacy

Troubleshooting_Workflow Start Start: Poor/No Degradation Check_Permeability 1. Assess Cell Permeability (e.g., Caco-2, PAMPA) Start->Check_Permeability Redesign_Linker_Perm Redesign Linker: - Modify LogP - Add/remove polar groups Check_Permeability->Redesign_Linker_Perm Not Permeable Target_Engagement 2. Confirm Target Engagement (e.g., CETSA, NanoBRET) Check_Permeability->Target_Engagement Permeable Redesign_Linker_Perm->Start Re-test Check_Ligand_Binding Re-evaluate Target & E3 Ligands Target_Engagement->Check_Ligand_Binding No Engagement Ternary_Complex 3. Evaluate Ternary Complex Formation (e.g., Co-IP, SPR) Target_Engagement->Ternary_Complex Target Engaged Check_Ligand_Binding->Start Re-design Redesign_Linker_TC Redesign Linker: - Vary length & rigidity - Change attachment points Ternary_Complex->Redesign_Linker_TC No Complex Metabolic_Stability 4. Assess Metabolic Stability (e.g., HLM, Plasma Assay) Ternary_Complex->Metabolic_Stability Complex Forms Redesign_Linker_TC->Start Re-test Redesign_Linker_Stab Redesign Linker: - Add rigid motifs - Isotopic substitution Metabolic_Stability->Redesign_Linker_Stab Unstable Success Optimized PROTAC Metabolic_Stability->Success Stable Redesign_Linker_Stab->Start Re-test

Caption: A stepwise approach to troubleshooting and optimizing PROTAC linker design.

References

Technical Support Center: Bis-PEG2-Boc Conjugation Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for monitoring the progress of a Bis-PEG2-Boc conjugation reaction. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound linker is a chemical tool used in bioconjugation. The "Bis" indicates that the polyethylene (B3416737) glycol (PEG) linker has two reactive sites, the "PEG2" specifies a chain length of two ethylene (B1197577) glycol units, and "Boc" refers to a tert-butyloxycarbonyl protecting group. A conjugation reaction typically involves coupling this linker to a molecule of interest, such as a protein, peptide, or small molecule drug, often through amine-reactive chemistry. Monitoring the reaction is crucial to ensure the successful formation of the desired conjugate.

Q2: Which analytical techniques are best for monitoring this reaction?

The choice of technique depends on the specific molecules involved and the information required. A combination of methods is often ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress by observing the consumption of starting materials and the appearance of new products.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and allows for purity assessment of the final conjugate.[3][][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers definitive confirmation of the conjugate's identity by determining its molecular weight.[6][7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural confirmation of the starting materials and the final purified conjugate.[9]

Q3: How can I use TLC to monitor my reaction?

On a silica (B1680970) gel plate, the Boc-protected PEG linker will be less polar than the starting amine-containing molecule. Therefore, the product spot will have a higher Retention Factor (Rf) value. You can monitor the reaction by spotting the starting amine, the this compound reagent, a co-spot of both starting materials, and the reaction mixture over time. The reaction is complete when the starting amine spot has disappeared.[1]

Q4: What should I look for in an HPLC chromatogram?

As the reaction progresses, you should see the peak corresponding to your starting material (e.g., an amine-containing molecule) decrease in area, while a new peak, corresponding to the higher molecular weight PEGylated conjugate, appears and grows.[3][10] The retention time of the product will differ from the starting materials. HPLC can also be used to quantify the remaining starting material and the formed product to determine the reaction conversion.[]

Q5: Why is Mass Spectrometry (MS) important?

MS provides direct evidence of a successful conjugation by measuring the molecular weight of the product. By comparing the experimental mass to the calculated theoretical mass of the desired conjugate, you can confirm that the this compound linker has been successfully attached to your molecule of interest.[6][11]

Q6: Can ¹H NMR be used to monitor the reaction directly?

While ¹H NMR is powerful for structural analysis, it is more commonly used to characterize the purified final product rather than for real-time reaction monitoring. A key indicator of a successful conjugation to a Boc-protected linker is the presence of a characteristic singlet peak around 1.4 ppm in the ¹H NMR spectrum, which corresponds to the nine protons of the tert-butyl group on the Boc protector.[9][12][13]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No product formation observed by TLC/HPLC. Inactive Reagents: The this compound reagent may have degraded due to moisture.Use fresh or properly stored anhydrous reagents.
Incorrect pH: The reaction pH may not be optimal for the specific conjugation chemistry (e.g., NHS ester reactions require a pH of 7-9).[14]Ensure the reaction buffer is at the correct pH.
Multiple new spots/peaks appear. Side Reactions: Undesired reactions may be occurring.Review the reaction conditions, such as temperature and stoichiometry. Consider adding a quenching agent like Tris or glycine (B1666218) to stop the reaction at a specific time.[15]
Degradation: The starting material or product may be unstable under the reaction conditions.Analyze the stability of your components under the reaction conditions separately.
Starting material is consumed, but the product peak is small. Product Precipitation: The conjugated product may be insoluble in the reaction solvent.Try a different solvent system or run the reaction at a higher dilution.
Hydrolysis of Reagent: The active group on the PEG linker (e.g., an NHS ester) may be hydrolyzing faster than it reacts with the target molecule.[15]Perform the reaction in anhydrous organic solvents if possible.[16]
Difficulty detecting PEG product with UV detector in HPLC. Lack of Chromophore: PEG linkers do not have a strong UV chromophore.[10][14]Use a detector suitable for non-UV active compounds, such as a Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or Mass Spectrometer (MS).[][14]

Experimental Workflows and Protocols

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of the conjugation reaction.

G cluster_0 Reaction Setup cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Decision cluster_4 Final Steps start Combine Reactants: Molecule + this compound Linker t0 Take T=0 Sample start->t0 tx Take Sample at Time X start->tx tlc TLC Analysis t0->tlc Quick Check hplc HPLC/LC-MS Analysis tx->hplc Quantitative Check check Reaction Complete? tlc->check hplc->check check->tx No workup Workup & Purify check->workup Yes end Characterize Final Product (NMR, MS) workup->end G cluster_causes cluster_solutions start Start: Low or No Product Yield q1 Is starting material consumed (by TLC/HPLC)? start->q1 c1 Reagent Inactivity Incorrect Stoichiometry Suboptimal pH / Temp q1->c1 No c2 Product Degradation Product Precipitation Side Reactions q1->c2 Yes s1 Verify Reagent Quality Optimize Stoichiometry Adjust Reaction Conditions c1->s1 s2 Check Product Stability Change Solvent System Optimize Conditions c2->s2

References

Optimizing PROTCPTAC Linker Length for Improved Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing PROTAC linker length for enhanced efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC development experiments, with a focus on linker-related challenges.

Issue Potential Linker-Related Cause Troubleshooting Steps
Weak or no degradation of the target protein. Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase. If the linker is not optimal, this complex may be unstable or not form at all.[1]Vary Linker Length: The distance between the target protein and the E3 ligase is critical. Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance for productive ternary complex formation.[1][2]
Incorrect Linker Rigidity: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation. Conversely, a linker that is too rigid may prevent the necessary conformational adjustments for optimal protein-protein interactions.Modify Linker Composition: The chemical nature of the linker influences its flexibility.[1] Introduce more rigid structures (e.g., piperazine, piperidine, alkynes) to reduce flexibility or use flexible linkers like PEG and alkyl chains for initial screening.[2]
Suboptimal Linker Attachment Points: The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[3]Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[3] Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.
Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[3]Alter Linker Properties: Modify the linker to have a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility and biocompatibility.[1][4]
"Hook Effect" observed (bell-shaped dose-response curve). Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[3][5]Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations to identify the optimal concentration window.[1]
Suboptimal Ternary Complex Stability: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[3][6]Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity. Screen different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays like SPR or ITC.[3]
High Linker Flexibility: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.Introduce Linker Rigidity: Incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to create a more rigid linker. This can pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty of binding.[3][7]
Significant off-target effects observed. Lack of Selectivity in Ternary Complex Formation: The current linker may allow for the formation of productive ternary complexes with off-target proteins.Systematically Vary Linker Length and Rigidity: A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[2] Even subtle changes, like extending the linker by a single ethylene (B1197577) glycol unit, can significantly impact the selectivity profile.[8]
Metabolic instability of the PROTAC. Linker Susceptibility to Cleavage: The linker may contain metabolically labile motifs (e.g., esters) that are susceptible to cleavage by intracellular enzymes.Replace Labile Motifs: Substitute metabolically unstable groups with more stable ones, such as amides or ethers, to improve the metabolic stability of the PROTAC.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

A1: There is no single "ideal" or universal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[1][3] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex, while a linker that is too long can lead to an unstable complex with excessive flexibility, resulting in inefficient ubiquitination.[2] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths and evaluate their degradation efficiency.[3]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains.[2] These are often used in initial screening due to their synthetic tractability and ability to improve solubility.[2][4] There is also a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes to improve conformational stability and cell permeability.[2]

Q3: How do I systematically approach the optimization of linker length?

A3: A systematic approach is crucial for identifying the optimal linker. This typically involves synthesizing a library of PROTACs with linkers of varying lengths, while keeping the warhead and E3 ligase ligand constant.[2] For example, you can incrementally increase the number of PEG units or methylene (B1212753) groups in an alkyl chain.[2] Each of these PROTACs is then evaluated for its ability to induce degradation of the target protein to determine the structure-activity relationship (SAR).[2]

Q4: What is the "hook effect" and how can I mitigate it through linker design?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[2] While primarily concentration-dependent, linker design can influence the hook effect. A well-designed linker that promotes positive cooperativity can help stabilize the ternary complex, potentially widening the effective concentration window and reducing the hook effect.[2][3]

Q5: My PROTAC shows good binding to the target protein and E3 ligase individually, but I don't see any degradation. What could be the problem?

A5: This common issue often points to a problem with ternary complex formation. Several factors related to the linker could be at play:

  • Suboptimal Length: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[2]

  • Poor Geometry: Even with an appropriate length, the linker might orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The lysine (B10760008) residues on the target protein's surface need to be accessible to the E2 ubiquitin-conjugating enzyme.[7]

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability, preventing the PROTAC from reaching its intracellular target.[1]

Data Presentation

The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC APEG-based12Less PotentModerateMCF-7
PROTAC BPEG-based16PotentHighMCF-7
ERD-308Optimized LinkerNot Specified0.17>95MCF-7
ERD-308Optimized LinkerNot Specified0.43>95T47D

Data compiled from multiple sources for illustrative purposes.[9][]

Table 2: Impact of Linker Length on BRD4 Degradation

PROTACE3 LigaseLinker TypeLinker LengthDC50 (nM)Dmax (%)Cell Line
dBET6CRBNPEGIntermediate<10>9022Rv1
PROTAC with Short LinkerCRBNPEG1-2 PEG units>5000LowNot Specified
MZ1VHLPEGNot Specified~25>80HeLa

Data compiled from multiple sources for illustrative purposes.[11][12]

Table 3: Impact of Linker Length on p38α Degradation

PROTACE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
NR-6aCRBNPEG/Alkyl~15PotentHigh
NR-7hCRBNPEG/Alkyl~17PotentHigh

Data synthesized from multiple studies illustrating general trends.[13][14]

Table 4: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1-targeting PROTACs.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

    • Calculate DC50 and Dmax values from a dose-response curve.[7]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[16]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[16]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.

    • Immunoprecipitate the target protein using a specific primary antibody overnight at 4°C.

    • Capture the immune complexes with protein A/G beads.

  • Western Blot Analysis:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[5][7]

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[7]

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[7]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[7]

  • Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Protocol 4: AlphaLISA for Ternary Complex Formation

This proximity-based assay allows for the detection and quantification of the ternary complex in a solution-based format.[17]

  • Assay Setup: In a 384-well plate, add the purified target protein, E3 ligase complex, and a serial dilution of the PROTAC.[17]

  • Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody or tag that recognizes one of the proteins (e.g., the target protein) and donor beads that recognize the other protein (e.g., the E3 ligase).

  • Incubation: Incubate the plate in the dark at room temperature to allow for complex formation and bead association.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex. A bell-shaped curve is often observed due to the hook effect at high PROTAC concentrations.[17]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

PROTAC_Optimization_Workflow Start Start: Define Target Protein & E3 Ligase Design_PROTACs Design & Synthesize PROTAC Library (Vary Linker Length & Composition) Start->Design_PROTACs Biochemical_Assays Biochemical Assays (SPR, ITC, AlphaLISA) Design_PROTACs->Biochemical_Assays Test Ternary Complex Formation Cellular_Degradation Cellular Degradation Assays (Western Blot, DC50/Dmax) Biochemical_Assays->Cellular_Degradation Confirm Cellular Activity MoA_Studies Mechanism of Action Studies (Ubiquitination, CETSA) Cellular_Degradation->MoA_Studies Validate Mechanism Lead_Optimization Lead Optimization (Iterative Cycle) MoA_Studies->Lead_Optimization Refine Properties Lead_Optimization->Design_PROTACs Iterate In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo Advance Lead Candidate Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for PROTAC linker optimization.

Troubleshooting_Workflow Start No/Poor Degradation with Novel PROTAC Confirm_Binding Confirm Binary Binding (SPR/ITC) Start->Confirm_Binding Confirm_Binding->Start No Binding Assess_Permeability Assess Cell Permeability (e.g., PAMPA) Confirm_Binding->Assess_Permeability Binding Confirmed Synthesize_Analogs_Comp Synthesize Analogs with Different Linker Compositions Assess_Permeability->Synthesize_Analogs_Comp Poor Permeability Analyze_Ternary Analyze Ternary Complex Formation (SPR/ITC/AlphaLISA) Assess_Permeability->Analyze_Ternary Permeability Adequate Synthesize_Analogs_Length Synthesize Analogs with Varied Linker Lengths Analyze_Ternary->Synthesize_Analogs_Length No/Weak Ternary Complex In_Vitro_Ub Perform In-Cell Ubiquitination Assay Analyze_Ternary->In_Vitro_Ub Ternary Complex Forms In_Vitro_Ub->Analyze_Ternary No Ubiquitination Cellular_Deg_Assay Cellular Degradation Assay (Western Blot) In_Vitro_Ub->Cellular_Deg_Assay Ubiquitination Observed Cellular_Deg_Assay->In_Vitro_Ub No Degradation Optimized_PROTAC Optimized PROTAC: Degradation Achieved Cellular_Deg_Assay->Optimized_PROTAC Degradation Observed

Caption: Troubleshooting workflow for PROTACs with poor degradation.

References

Technical Support Center: Preventing Aggregation of Bioconjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with bioconjugates containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in bioconjugates containing PEG linkers?

A1: Aggregation of bioconjugates with PEG linkers is a multifaceted issue that can arise from several factors related to the physicochemical properties of the conjugate components and the surrounding environment.[1] Key contributors include:

  • Payload Hydrophobicity: Many cytotoxic drugs used in antibody-drug conjugates (ADCs) are highly hydrophobic. When attached to an antibody, these molecules can create hydrophobic patches on the protein surface, leading to intermolecular association and aggregation.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic drug-linker molecules on the antibody's surface, which elevates the probability of aggregation.[1][3] Clinical data suggests that ADCs with very high DARs (e.g., over 6) may be cleared more rapidly from circulation due to this hydrophobicity-driven aggregation.[1]

  • Suboptimal Buffer Conditions: The formulation buffer is critical for maintaining the stability of the bioconjugate.[1]

    • pH: If the buffer's pH is close to the isoelectric point (pI) of the bioconjugate, the net molecular charge approaches zero. This reduction in electrostatic repulsion increases the likelihood of aggregation.[1][4]

    • Ionic Strength: Both very low and very high salt concentrations can promote the aggregation of proteins.[1]

  • Conjugation Process: The conditions during the conjugation reaction can induce aggregation. The use of organic co-solvents to dissolve hydrophobic payloads can lead to protein unfolding and aggregation if not carefully managed.[1][5]

  • PEG Linker Characteristics: While PEG linkers are generally used to increase hydrophilicity, their properties can also influence aggregation. The length, architecture (linear vs. branched), and chemical nature of the linker can impact the overall stability of the bioconjugate.[6][7]

Q2: Can the PEG linker itself contribute to aggregation?

A2: While PEG linkers are primarily incorporated to reduce aggregation by increasing hydrophilicity, their effect can be complex.[8] In some instances, the addition of a PEG spacer to a less hydrophobic payload-linker combination has been observed to increase aggregation. The specific characteristics of the antibody, the payload, and the overall molecular architecture of the bioconjugate all play a role in the ultimate impact of the PEG linker.

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A3: A higher DAR is generally correlated with an increased tendency for aggregation.[9] This is because a larger number of (often hydrophobic) drug-linker moieties on the antibody surface increases the chances of intermolecular hydrophobic interactions.[1] Achieving an optimal DAR is a critical aspect of ADC development to strike a balance between therapeutic efficacy and biophysical stability.[10]

Q4: What are the most effective analytical techniques for monitoring bioconjugate aggregation?

A4: A combination of orthogonal methods is recommended for a thorough assessment of bioconjugate aggregation.[4]

  • Size-Exclusion Chromatography (SEC): This is the most widely used method for quantifying the levels of monomers, dimers, and higher-order aggregates.[11]

  • Dynamic Light Scattering (DLS): DLS is a rapid and highly sensitive technique for detecting the presence of aggregates and determining the hydrodynamic radius of particles in a solution. It is particularly useful for identifying the early stages of aggregation.[4][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to monitor changes in the hydrophobicity of a bioconjugate, which can be an indicator of its aggregation propensity.[4]

Troubleshooting Guides

Problem: Immediate precipitation or turbidity upon addition of the PEGylation reagent.

Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) are suboptimal, leading to rapid aggregation when the PEGylating agent is introduced.[13]

Troubleshooting Steps:

  • Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[13]

  • Optimize Buffer Conditions: Screen a range of pH values and buffer compositions to identify conditions under which the protein exhibits the highest stability.[13]

  • Stepwise Reagent Addition: Add the PEG reagent in multiple small aliquots instead of a single addition.[13]

  • Incorporate Stabilizing Excipients: The inclusion of stabilizing excipients in the reaction buffer can significantly improve protein stability and prevent aggregation.[13]

Problem: Gradual increase in aggregation during or after the conjugation reaction.

Possible Cause: The reaction conditions may be slowly causing the protein to unfold and aggregate over time.[13]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Evaluate shorter reaction times or conduct the reaction at a lower temperature (e.g., 4°C) to slow down potential degradation pathways.

  • Control Reaction Rate: Lowering the temperature or adding the PEG reagent stepwise can help control the reaction rate and minimize aggregation.[13]

  • Excipient Screening: Systematically test the effect of different stabilizing excipients on reducing aggregation.

Problem: High levels of aggregation in the purified bioconjugate.

Possible Cause: The conjugation process may be leading to the formation of stable aggregates that are not easily removed by standard purification methods.

Troubleshooting Steps:

  • Optimize Linker Chemistry and Length:

    • Hydrophilicity: If using a hydrophobic payload, consider a more hydrophilic linker to counteract its tendency to cause aggregation.[14] The use of hydrophilic linkers containing PEG groups can reduce the likelihood of ADC aggregation.[14]

    • Linker Length: Screen different PEG linker lengths. While longer PEG chains can enhance solubility, there is a trade-off with potential impacts on biological activity.[1]

  • Optimize Purification Strategy: Employ purification methods specifically designed to remove aggregates, such as preparative SEC or Hydrophobic Interaction Chromatography (HIC).[1]

  • Formulation Development: Conduct a systematic screening of different buffer systems and excipients to find a formulation that minimizes aggregation during storage.[11]

Data Presentation

Table 1: Effect of Stabilizing Excipients on Preventing Aggregation

ExcipientTypical ConcentrationMechanism of Action
Sugars
Sucrose1% - 10% (w/v)Stabilizes protein structure, acts as a cryo/lyoprotectant.[12]
Trehalose5% - 10% (w/v)Preferential exclusion, vitrification.[12][13]
Sorbitol5% - 10% (w/v)Preferential exclusion.[13]
Amino Acids
Arginine50 - 250 mMSuppresses aggregation and increases solubility.[12]
Glycine50 - 200 mMIncreases protein solubility.[12][13]
Surfactants
Polysorbate 20 / 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.[12]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker LengthGeneral Impact on PKConsiderations
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[15]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[15] Represents a balanced approach for many ADCs.[15]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[15]

Experimental Protocols

Protocol 1: Analysis of Bioconjugate Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in a bioconjugate sample.[11]

Methodology:

  • System Preparation: Use an HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies and ADCs.[11]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for SEC, typically a phosphate (B84403) buffer containing a salt such as 150 mM sodium chloride to minimize secondary interactions with the column stationary phase.[11][12]

  • Sample Preparation:

    • Thaw the bioconjugate sample on ice.

    • If necessary, dilute the sample to an appropriate concentration with the mobile phase.

    • Centrifuge the sample at 10,000 x g for 5 minutes to remove any large, insoluble particles.[12]

  • Chromatographic Run:

    • Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.[4]

    • Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 15-20 minutes).[4]

    • Monitor the elution profile at 280 nm.[4]

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight (HMW) species, the monomer, and any low molecular weight (LMW) fragments.[4]

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[4]

Protocol 2: Analysis of Bioconjugate Aggregation by Dynamic Light Scattering (DLS)

Objective: To rapidly assess the hydrodynamic size distribution of a bioconjugate sample and detect the presence of aggregates.[12]

Methodology:

  • System Preparation:

    • Use a DLS instrument such as a Malvern Panalytical Zetasizer or Wyatt DynaPro.[12]

    • Set the measurement temperature to 25°C.[12]

    • Ensure the instrument is clean and has passed performance verification.[12]

  • Sample Preparation:

    • Thaw the bioconjugate sample on ice.[12]

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any large, insoluble particles.[12]

    • Carefully transfer a sufficient volume (e.g., at least 20 µL) of the supernatant into a clean, low-volume cuvette, ensuring no bubbles are present.[12]

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's operating procedures.

  • Data Analysis:

    • Analyze the size distribution data to identify the presence of larger species (aggregates) in addition to the main monomeric peak.

    • The polydispersity index (PDI) can provide an indication of the heterogeneity of the sample.

Visualizations

Troubleshooting_Workflow cluster_step1 Conjugation Protocol Review cluster_step2 Formulation Buffer Analysis cluster_step3 Bioconjugate Characterization cluster_step4 Process Optimization cluster_step5 Formulation Strategy start Aggregation Observed (Turbidity, HMW species in SEC) step1 Step 1: Review Conjugation Protocol start->step1 s1_q1 Hydrophobic Payload? step1->s1_q1 step2 Step 2: Analyze Formulation Buffer s2_q1 pH near pI? step2->s2_q1 step3 Step 3: Characterize Bioconjugate s3_t1 Perform SEC & DLS step3->s3_t1 step4 Step 4: Optimize Process Parameters s4_a1 Lower protein concentration step4->s4_a1 step5 Step 5: Implement Formulation Strategies s5_a1 Screen stabilizing excipients (sugars, amino acids, surfactants) step5->s5_a1 end_success Aggregation Minimized s1_q2 High DAR? s1_q1->s1_q2 No s1_a1 Consider more hydrophilic linker/payload s1_q1->s1_a1 Yes s1_q2->step2 No s1_a2 Reduce drug-linker molar excess s1_q2->s1_a2 Yes s1_a1->step2 s1_a2->step2 s2_q1->step3 No s2_a1 Adjust pH away from pI s2_q1->s2_a1 Yes s2_a1->step3 s3_t1->step4 s4_a2 Optimize temperature & time s4_a1->s4_a2 s4_a3 Control reagent addition rate s4_a2->s4_a3 s4_a3->step5 s5_a1->end_success

Caption: A logical workflow for troubleshooting aggregation of bioconjugates.

Experimental_Workflow start Bioconjugate Sample prep Sample Preparation (Dilution, Centrifugation) start->prep sec SEC Analysis (Quantify HMW Species) prep->sec dls DLS Analysis (Size Distribution, PDI) prep->dls hic HIC Analysis (Assess Hydrophobicity) prep->hic decision Aggregation Acceptable? sec->decision dls->decision hic->decision optimize Optimize Conjugation/ Formulation decision->optimize No end Proceed with Downstream Applications decision->end Yes optimize->start

Caption: An experimental workflow for the analysis of bioconjugate aggregation.

References

Validation & Comparative

The Impact of PEG Linker Length on Drug Efficacy: A Comparative Analysis of Bis-PEG2-Boc and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker can profoundly influence a drug's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of the short-chain linker, Bis-PEG2-Boc, with its longer polyethylene (B3416737) glycol (PEG) chain counterparts.

The linker in a bifunctional molecule is not merely a spacer but an active component that dictates the spatial relationship between the two functional ends. In PROTACs, the linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] For ADCs, the linker's properties affect the stability of the conjugate in circulation and the efficiency of payload release at the target site.[2]

PEG linkers are widely favored in drug design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to fine-tune a molecule's properties.[3] This guide will explore the performance differences between a short PEG2 linker and longer PEG chains, supported by experimental data and detailed protocols.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, its permeability across cell membranes, and its pharmacokinetic profile. The following tables summarize quantitative data from a comparative study of PROTACs targeting the BRD4 protein, utilizing a JQ1 inhibitor linked to a von Hippel-Lindau (VHL) E3 ligase ligand by PEG chains of varying lengths.[3]

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[3]

  • Dmax: Maximum percentage of target protein degradation.[3]

Note: While direct data for a PEG2 linker was not available in this specific study, the trend suggests that a shorter linker like PEG2 might have a higher DC50 and lower Dmax compared to the optimal PEG5 linker in this context.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG41.225
PEG51.530
PEG61.122
  • Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[3]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3]

The data for these BRD4-targeting PROTACs indicate that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability.[3] This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For instance, in studies with ERα-targeting PROTACs, a 16-atom linker was more effective than a 12-atom linker.[4] Conversely, for TBK1-targeting PROTACs, linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.[4][5]

The Trade-off in Antibody-Drug Conjugates

In the realm of ADCs, the length of the PEG linker also presents a critical trade-off between pharmacokinetic properties and in vitro potency.

  • Shorter PEG linkers (e.g., PEG2-PEG4): These may lead to faster clearance and a shorter half-life. However, they can retain higher in vitro potency. Rapid clearance may reduce overall in vivo efficacy but could be suitable for payloads not requiring prolonged exposure.[2]

  • Intermediate PEG linkers (e.g., PEG8-PEG12): These often result in slower clearance and a longer half-life, frequently reaching a plateau in pharmacokinetic improvement. This can lead to a significant enhancement in in vivo efficacy with a moderate impact on in vitro potency.[2]

  • Longer PEG linkers (e.g., PEG24 and longer): These can significantly prolong the half-life and may yield the highest in vivo efficacy. However, this can be at the cost of a more substantial reduction in in vitro cytotoxicity, potentially due to steric hindrance.[2][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bifunctional molecules with different linkers.

Western Blotting for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Objective: To determine the DC50 and Dmax values for a series of PROTACs.

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[1][3]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3][4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to model passive transcellular permeability.[7][8]

Objective: To determine the apparent permeability coefficient (Papp) of PROTACs.

Protocol:

  • Prepare Donor and Acceptor Plates: Use a 96-well filter plate as the donor plate and a 96-well acceptor plate.

  • Prepare Lipid Membrane: Coat the membrane of each well in the donor plate with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane).[8]

  • Prepare Donor Solution: Dilute the PROTAC stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%).[7]

  • Fill Acceptor Plate: Add the appropriate buffer to the wells of the acceptor plate.

  • Assemble the "Sandwich": Add the PROTAC donor solution to the wells of the lipid-coated donor plate and then place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4 to 16 hours) with gentle agitation.[7]

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.[7]

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Visualizing the Impact of Linker Length

The following diagrams illustrate the conceptual basis for the importance of linker length in PROTACs and a general workflow for their evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_short Short Linker (e.g., this compound) cluster_long Longer Linker cluster_optimal Optimal Linker POI_short Protein of Interest (POI) E3_short E3 Ligase PROTAC_short PROTAC POI_short->PROTAC_short binds E3_short->PROTAC_short binds Clash Steric Hindrance POI_long Protein of Interest (POI) E3_long E3 Ligase PROTAC_long PROTAC POI_long->PROTAC_long binds E3_long->PROTAC_long binds Flexibility High Flexibility / Instability POI_opt Protein of Interest (POI) E3_opt E3 Ligase PROTAC_opt PROTAC POI_opt->PROTAC_opt binds E3_opt->PROTAC_opt binds TernaryComplex Productive Ternary Complex PROTAC_Workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis (Varying Linker Lengths) InVitro In Vitro Degradation Assay (Western Blot) Design->InVitro Evaluate Degradation Permeability Cell Permeability Assay (PAMPA) InVitro->Permeability Assess Permeability TernaryComplex Ternary Complex Formation Assay (e.g., SPR, ITC) Permeability->TernaryComplex Confirm Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) TernaryComplex->InVivo Test In Vivo PK Pharmacokinetic Analysis InVivo->PK Determine PK Profile Optimization Lead Optimization PK->Optimization Refine Structure Optimization->Design Iterate

References

Bis-PEG2-Boc vs. Alternative Chemical Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a chemical linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the Bis-PEG2-Boc linker, a short, branched polyethylene (B3416737) glycol (PEG) derivative, with other commonly employed linker classes, such as linear PEG and alkyl linkers. This analysis is supported by representative experimental data and detailed methodologies for key validation assays to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The linker is not merely a passive spacer but an active participant in this process. Its length, flexibility, and chemical composition dictate the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target protein. Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.

dot

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination caption Figure 1: PROTAC-Mediated Protein Degradation Pathway

Caption: Figure 1: PROTAC-Mediated Protein Degradation Pathway.

Comparative Analysis of Linker Types

While direct head-to-head comparative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its likely performance characteristics by comparing it to the broader classes of short, branched PEG linkers, linear PEG linkers, and alkyl linkers.

FeatureThis compound (Branched PEG)Linear PEG LinkersAlkyl Linkers
Composition Branched polyethylene glycol units with Boc-protected aminesRepeating linear ethylene (B1197577) glycol unitsHydrocarbon chains
Polarity HydrophilicHydrophilicHydrophobic
Solubility Expected to improve aqueous solubilityGenerally improves aqueous solubilityGenerally lower aqueous solubility
Permeability May offer a balance; branching could impact conformational flexibility for membrane transitCan improve permeability by shielding polar surface area, but excessive length can be detrimentalCan enhance passive permeability due to lipophilicity
Flexibility Flexible, with some conformational restriction due to branchingHigh conformational flexibilityHigh conformational flexibility
Metabolic Stability Generally considered relatively stable, though ether linkages can be sites of metabolismCan be susceptible to oxidative metabolismGenerally considered metabolically stable
Synthesis Involves multi-step synthesisSynthetically tractable and easy to modify lengthSynthetically accessible and chemically stable

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Linear PEG PEG3BRD4VHL18>90[1]
Linear PEG PEG4BRD4VHL8>95[1]
Linear PEG PEG5BRD4VHL25>90[1]
Alkyl/Ether 16-atom alkyl linkerEstrogen Receptor α (ERα)CRBNOptimal degradation>90[2]
Alkyl/Ether 21-atom alkyl/ether linkerTBK1VHL396[1]
Alkyl/Ether 29-atom alkyl/ether linkerTBK1VHL29276[1]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation and comparison of PROTACs with different linkers.

dot

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Degradation_Assay Target Degradation Assay (Western Blot / In-Cell Western) Synthesis->Degradation_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability_Assay Target_Engagement Target Engagement Assay (NanoBRET) Synthesis->Target_Engagement Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Target_Engagement->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization caption Figure 2: A typical workflow for the evaluation of PROTACs.

Caption: Figure 2: A typical workflow for the evaluation of PROTACs.

Target Protein Degradation Assay (Western Blot)

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[] It allows for the quantification of degradation potency (DC50) and maximal degradation (Dmax).[]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

  • Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[4]

Protocol:

  • Membrane Coating: Coat the filter of each well in a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer. Prepare solutions of the test PROTACs and control compounds in a donor plate.

  • Incubation: Place the filter plate on top of the acceptor plate and incubate at room temperature for 4-18 hours.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[4]

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the test PROTAC to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.

    • Basolateral to Apical (B-A): Add the test PROTAC to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.

  • Incubation and Sampling: Incubate for a defined period (e.g., 2 hours) and collect samples from both compartments.

  • Quantification and Analysis: Determine the PROTAC concentration in the samples by LC-MS/MS and calculate the Papp values for both directions to determine the efflux ratio.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC to its target protein within living cells, providing a measure of target engagement and cell permeability.[5]

Protocol:

  • Cell Line Generation: Generate a cell line expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add a fluorescent tracer that binds to the target protein.

  • PROTAC Treatment: Add the test PROTAC, which will compete with the tracer for binding to the target protein.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.

  • Data Analysis: Perform the assay in both intact and permeabilized cells to assess intracellular availability and target engagement.

Conclusion

The choice of linker is a pivotal decision in the design of a successful PROTAC. While direct comparative data for this compound is still emerging, its character as a short, branched PEG linker suggests it may offer a unique balance of properties. The branched nature could influence the conformational flexibility of the PROTAC, potentially impacting ternary complex formation and cell permeability. As with all linkers, empirical testing is crucial. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of PROTACs containing this compound or any other linker, enabling researchers to make data-driven decisions to optimize the performance of their protein degraders.

References

A Comparative Guide to Analytical Methods for Characterizing Bis-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks and intermediates is paramount to ensure the efficacy and safety of the final therapeutic product. This guide provides a comprehensive comparison of key analytical techniques for characterizing Bis-PEG2-Boc conjugates, specifically focusing on NH-bis(PEG2-Boc). This trifunctional linker, with a central amine and two Boc-protected polyethylene (B3416737) glycol (PEG) arms, is a valuable tool in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide details the experimental methodologies for the primary analytical techniques used to confirm the identity, purity, and structural integrity of this compound conjugates. Quantitative data is presented in comparative tables, and the workflows of these analytical methods are illustrated with diagrams.

Core Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Key Advantages Limitations
¹H NMR Spectroscopy Detailed structural confirmation, verification of functional groups (Boc, PEG), and assessment of chemical environment.Provides unambiguous structural elucidation and can be used for quantitative analysis of purity.Requires a relatively large amount of sample and a high-field NMR spectrometer for best results.
LC-MS (ESI-TOF or ESI-QTOF) Accurate molecular weight determination and identification of impurities.High sensitivity and the ability to couple with a separation technique (LC) for complex mixture analysis.May not provide detailed structural information on its own.
RP-HPLC with UV Detection Assessment of purity, quantification of the main component, and detection of impurities.Robust, reproducible, and provides accurate quantification. It is a standard method for quality control.May not be able to identify unknown impurities without being coupled to a mass spectrometer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), and transfer to an NMR tube.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Process the spectrum to identify characteristic chemical shifts for the Boc group (a singlet around 1.44 ppm) and the PEG backbone (multiplets between 3.50 and 3.70 ppm). The integration of these signals should be consistent with the number of protons in the structure.

Expected ¹H NMR Data for NH-bis(PEG2-Boc):

Chemical Shift (ppm) Multiplicity Integration Assignment
~1.44Singlet18Htert-butyl protons of the two Boc groups
~2.75Triplet4H-CH₂- adjacent to the central nitrogen
~3.30Quartet4H-CH₂- adjacent to the Boc-protected nitrogens
~3.53Triplet4H-O-CH₂- of the PEG chain
~3.60 - 3.70Multiplet8HRemaining -O-CH₂-CH₂-O- protons of the PEG chains
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the this compound conjugate.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a mixture of water and acetonitrile.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole time-of-flight (QTOF) mass analyzer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Data Acquisition: Scan over a mass range that includes the expected molecular weight.

  • Data Analysis: Identify the [M+H]⁺ adduct for the this compound conjugate.

Expected LC-MS Data for NH-bis(PEG2-Boc):

Parameter Expected Value
Molecular Formula C₂₂H₄₅N₃O₈
Molecular Weight 479.61 g/mol
Observed Ion (m/z) ~480.33 [M+H]⁺
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Gradient: A linear gradient tailored to the retention of the compound, for example, 30-70% mobile phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected HPLC Data for NH-bis(PEG2-Boc):

Parameter Expected Value
Purity Typically >95%, with high-quality grades being >98%.[1]
Retention Time Dependent on the specific HPLC conditions, but will be a single major peak for a pure compound.

Visualizing the Analytical Workflows

To better understand the logical flow of each analytical method, the following diagrams illustrate the key steps from sample preparation to data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep Dissolve 5-10 mg of This compound in CDCl3 acq Acquire 1H NMR spectrum on a >400 MHz spectrometer prep->acq analysis Process spectrum and identify characteristic peaks and integrations acq->analysis result Structural Confirmation analysis->result

NMR Spectroscopy Workflow for Structural Confirmation.

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ion Ionization cluster_ms Mass Analysis cluster_result Result prep Prepare a dilute solution (e.g., 100 µg/mL) sep Inject and separate on a C18 reversed-phase column prep->sep ion Electrospray Ionization (ESI) in positive mode sep->ion ms Detect ions using a TOF or QTOF analyzer ion->ms result Molecular Weight Confirmation ms->result

LC-MS Workflow for Molecular Weight Confirmation.

HPLC_Workflow cluster_prep Sample Preparation cluster_sep HPLC Separation cluster_det Detection cluster_analysis Data Analysis cluster_result Result prep Dissolve sample in mobile phase (e.g., 1 mg/mL) sep Inject and separate on a C18 reversed-phase column prep->sep det UV detection at 214 nm sep->det analysis Integrate peak areas and calculate percentage purity det->analysis result Purity Assessment analysis->result

HPLC Workflow for Purity Assessment.

Conclusion

The characterization of this compound conjugates requires a combination of analytical techniques to ensure their identity, purity, and structural integrity. NMR spectroscopy is indispensable for detailed structural elucidation, while LC-MS provides definitive molecular weight confirmation. HPLC with UV detection remains the gold standard for purity assessment. By employing these methods in a complementary fashion, researchers can have high confidence in the quality of their this compound conjugates, which is a critical prerequisite for their successful application in drug development and other areas of chemical biology.

References

A Comparative Guide to the Spectroscopic Analysis of Bis-PEG2-Boc and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the therapeutic's efficacy, stability, and pharmacokinetic profile. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of a branched Bis-PEG2-Boc linker, specifically NH-bis(C2-PEG2-NH-Boc), with other commonly employed linkers. The supporting experimental data and detailed protocols furnished herein offer a practical resource for researchers in the selection and characterization of these crucial molecular components.

Spectroscopic Data Comparison

The structural integrity and purity of bifunctional linkers are paramount. NMR and mass spectrometry are indispensable tools for verifying the chemical structure and identifying impurities. Below is a comparative summary of the expected spectroscopic data for NH-bis(C2-PEG2-NH-Boc) and three alternative linkers: Boc-NH-PEG2-NH-Boc, a linear PEG linker; Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEG based linker; and Maleimide-PEG4-NHS ester, a hetero-bifunctional PEG linker.

Table 1: Comparative ¹H NMR Data of Bifunctional Linkers

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
NH-bis(C2-PEG2-NH-Boc) -C(CH₃)₃ (Boc)~1.44s18H
-O-CH₂-CH₂-O-~3.64m16H
-CH₂-NH-Boc~3.25t4H
-CH₂-N-CH₂-~2.75t4H
-NH- (amine)variablebr s1H
-NH- (amide)variablebr s2H
Boc-NH-PEG2-NH-Boc -C(CH₃)₃ (Boc)~1.43s18H
-O-CH₂-CH₂-O-~3.60s4H
-CH₂-NH-Boc~3.20t4H
-NH- (amide)variablebr s2H
SMCC Cyclohexyl (-CH₂)1.0-2.5m10H
-CH₂-N~3.5d2H
Maleimide (-CH=CH-)~6.7s2H
Succinimide (-CH₂-CH₂-)~2.8s4H
Maleimide-PEG4-NHS ester Maleimide (-CH=CH-)~6.7s2H
-O-CH₂-CH₂-O-3.5-3.8m16H
-N-CH₂-~3.8t2H
-CH₂-C(O)-~2.6t2H
Succinimide (-CH₂-CH₂-)~2.8s4H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: Comparative Mass Spectrometry Data of Bifunctional Linkers

CompoundMolecular FormulaMolecular Weight (Da)Expected m/z [M+H]⁺Expected m/z [M+Na]⁺
NH-bis(C2-PEG2-NH-Boc) C₂₂H₄₅N₃O₈479.61480.33502.31
Boc-NH-PEG2-NH-Boc C₁₆H₃₂N₂O₆348.44349.23371.21
SMCC C₁₆H₁₈N₂O₆334.33335.12357.10
Maleimide-PEG4-NHS ester C₁₉H₂₅N₃O₉443.42444.16466.14

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable analytical results.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the linker compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the temperature to 25 °C.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J) where applicable.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the linker compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Operate the ESI source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Set the mass range to cover the expected molecular weight of the compound and potential adducts (e.g., m/z 100-1000).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the analyte.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and other common adducts such as the sodium adduct [M+Na]⁺.

    • Compare the experimentally observed m/z values with the theoretically calculated values to confirm the identity of the compound.

Visualization of Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire 1D ¹H Spectrum setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shift process->calibrate analyze Integrate Peaks & Determine Multiplicity calibrate->analyze

NMR Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute inject Inject/Infuse into Mass Spectrometer dilute->inject ionize Electrospray Ionization (Positive Mode) inject->ionize detect Detect Ions (TOF/Orbitrap) ionize->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify [M+H]⁺ and [M+Na]⁺ spectrum->identify compare Compare Experimental vs. Theoretical m/z identify->compare

Mass Spectrometry Analysis Workflow

By providing a direct comparison of spectroscopic data and standardized analytical protocols, this guide aims to equip researchers with the necessary tools to confidently characterize and select the most appropriate bifunctional linkers for their drug development endeavors. The structural elucidation of these linkers is a foundational step in the rational design of novel and effective targeted therapies.

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Bis-PEG2-Boc Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of critical reagents like Bis-PEG2-Boc is a non-negotiable prerequisite for reliable and reproducible results in bioconjugation, drug delivery, and PROTAC development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by detailed experimental protocols and data presentation to inform your analytical strategy.

The unique structure of this compound, featuring a short polyethylene (B3416737) glycol (PEG) chain flanked by two tert-butyloxycarbonyl (Boc) protecting groups, presents a distinct analytical challenge. The PEG backbone lacks a strong UV chromophore, rendering standard UV detection problematic.[1][2] Consequently, the selection of an appropriate HPLC method and, critically, a suitable detector is paramount for accurate purity determination.

Comparing the Chromatographic Approaches

Three primary HPLC modes are viable for the analysis of this compound and similar PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC). Each technique separates molecules based on different physicochemical properties, offering unique advantages and disadvantages for this specific application.

HPLC Method Principle of Separation Primary Application for this compound Advantages Limitations
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity.[3][4]Primary method for purity assessment and separation of non-polar impurities.High resolution of oligomers, excellent for separating species with differing alkyl chain lengths or protecting groups.[5] Compatible with gradient elution for complex samples.[3]Requires a non-UV detector like ELSD or CAD for sensitive detection of the PEG moiety.[1][6]
Hydrophilic Interaction (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[7][8]Orthogonal method to RP-HPLC, ideal for separating polar impurities.Enhanced retention of polar compounds.[8] Can provide different selectivity compared to RP-HPLC.[9]Can be less robust than RP-HPLC; equilibration times can be longer.
Size-Exclusion (SEC) Separation based on the hydrodynamic volume of molecules in solution.Analysis of high molecular weight impurities or aggregates.Useful for detecting polymers or aggregates that may form during storage or synthesis.Limited resolution for small molecules of similar size; not ideal for separating small molecule impurities.

For routine quality control and purity assessment of this compound, Reversed-Phase HPLC (RP-HPLC) coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the recommended approach. This combination offers the best balance of resolution, sensitivity, and robustness for this class of molecule.[10]

The Critical Role of the Detector

Given the absence of a UV chromophore in the PEG backbone, the choice of detector is as crucial as the chromatographic method itself.

Detector Principle Gradient Compatibility Relative Sensitivity Key Advantages & Disadvantages for this compound
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[6]YesHighPro: Excellent for non-UV absorbing compounds; stable baseline with gradients.[10] Con: Response is non-linear and dependent on analyte volatility.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesHighPro: Provides a near-universal and uniform response for non-volatile analytes, leading to more accurate quantitation.[2] Con: Can be more expensive than ELSD.
Refractive Index (RI) Detector Measures the change in the refractive index of the mobile phase as the analyte elutes.NoLowPro: Universal detector. Con: Incompatible with gradient elution, low sensitivity, and sensitive to temperature and flow rate fluctuations.[6]

Experimental Protocols

Below are detailed protocols for the recommended RP-HPLC method and an orthogonal HILIC method for a comprehensive purity assessment of this compound.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection

This method is designed to provide high-resolution separation of this compound from potential non-polar impurities and related substances.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid or 0.1% TFA.[1]

  • Gradient: A typical starting gradient would be 10-90% B over 20 minutes. This should be optimized to ensure good separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or CAD.

3. Data Analysis:

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-quality batch should typically exhibit a purity of ≥95%.[10]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD Detection

This orthogonal method is valuable for detecting polar impurities that may not be well-retained or resolved by RP-HPLC.

1. Sample Preparation:

  • Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 90:10 acetonitrile:water) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: HILIC column with a polar stationary phase (e.g., amide, diol, or un-derivatized silica).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient: A typical starting gradient would be 95-50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: ELSD or CAD with settings similar to the RP-HPLC method.

3. Data Analysis:

  • Purity is calculated as the area percentage of the main peak. The impurity profile should be compared with the results from the RP-HPLC analysis.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for implementing these methods effectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (RP or HILIC) Filter->HPLC Detector ELSD / CAD Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (Area %) Chromatogram->Purity Result Result Purity->Result Final Purity Report

Caption: A generalized workflow for the HPLC-based purity assessment of this compound.

Conclusion

The purity of this compound is a critical quality attribute that underpins the success of subsequent bioconjugation and drug development efforts. For routine and reliable purity assessment, RP-HPLC coupled with either ELSD or CAD detection stands out as the method of choice. It provides the necessary resolution and sensitivity to overcome the inherent analytical challenges of this non-UV active molecule. The use of an orthogonal HILIC method can provide a more comprehensive impurity profile. By implementing the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently ensure the quality of their this compound reagents.

References

The Impact of Linker Composition on PROTAC Permeability and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have shown immense therapeutic potential. While initially considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's overall performance, profoundly influencing its permeability, stability, and ultimately, its efficacy.[1][2] This guide provides an objective comparison of how different linker compositions affect these crucial properties, supported by experimental data and detailed methodologies.

The Great Linker Debate: Flexibility vs. Rigidity

The choice of linker can be broadly categorized into two main types: flexible and rigid. Each possesses distinct advantages and disadvantages that must be carefully considered during the PROTAC design process.[2][3]

Flexible linkers , such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified.[1][4] This flexibility allows the PROTAC to adopt multiple conformations, potentially increasing the probability of forming a productive ternary complex (POI-PROTAC-E3 ligase).[3] However, this conformational freedom can also lead to an entropic penalty upon binding, which may decrease the stability of the ternary complex.[1][3] Furthermore, long, flexible linkers, particularly alkyl chains, can contribute to high lipophilicity, which may negatively impact solubility, cell permeability, and oral bioavailability.[1]

Rigid linkers , which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][4] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation and improved selectivity.[1][2] Rigid linkers can also lead to improved physicochemical and pharmacokinetic properties.[2] However, their lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal, and they are often more synthetically challenging to prepare.[1][3]

Quantitative Comparison of Linker Impact on Permeability

Cellular permeability is a critical attribute for a PROTAC to reach its intracellular target. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two common methods used to assess this property. Below is a summary of data from studies comparing PROTACs with different linker compositions.

Linker TypePROTACTargetE3 LigasePermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
PEG BRD4-targeting PROTACBRD4VHLPAMPA1.2 (PEG3), 2.5 (PEG4), 3.1 (PEG5), 2.8 (PEG6)[5]
Alkyl VH032-based PROTACUndisclosedVHLPAMPA0.002 (Alkyl)[6]
PEG VH032-based PROTACUndisclosedVHLPAMPA0.005 (1-unit PEG)[6]
Rigid (Piperidine/Piperazine) ARV-110, ARV-471AR, ERCRBNCaco-2Data suggests improved permeability leads to oral bioavailability[7]
Amide vs. Ester BET DegraderBETVHLPAMPA0.01-0.1 (Amide), 0.2-0.3 (Ester)[7]

Quantitative Comparison of Linker Impact on Stability

The metabolic stability of a PROTAC is crucial for its in vivo efficacy and duration of action. Microsomal and plasma stability assays are standard in vitro methods to evaluate this.

Linker TypePROTACStability AssaySpecies% Remaining after 1 hourReference
Thalidomide-based (Glutarimide moiety) General observationAqueous Solution-Rapid degradation[8]
VHL ligand-based General observationAqueous Solution-Much longer half-lives[8]
ARV-110 (contains glutarimide) PlasmaRat, MouseUnstable at 25°C, stable in ice-cold plasmaUnstable[9]
General PROTACs Liver MicrosomesHuman, Rat, MouseVaries depending on overall structureVaries[10][11]
Amide vs. Ester in Linker BET DegraderHuman PlasmaHumanAll stable after 90 min[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[5][13][14]

Methodology:

  • A filter plate with a porous support is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer solution.

  • The test PROTAC is dissolved in a donor buffer and added to the filter plate.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).[5]

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Cequilibrium]) where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Objective: To assess both passive and active transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.[5][7][13][14]

Methodology:

  • Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the opposite side at various time points.

  • The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the involvement of active efflux transporters.[5]

In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[10][11]

Methodology:

  • A reaction mixture is prepared containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • The reaction is pre-incubated at 37°C.

  • The test PROTAC is added to initiate the metabolic reaction.

  • Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

  • The percentage of the PROTAC remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t1/2) and intrinsic clearance (Clint) can then be determined.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.[10]

Methodology:

  • The test PROTAC is spiked into plasma (from human, rat, or mouse) and incubated at 37°C.

  • Aliquots are collected at different time points (e.g., 0, 30, 60, 120 minutes).

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining PROTAC.

  • The percentage of the PROTAC remaining is calculated at each time point compared to the initial concentration at time 0.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing permeability.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Permeability_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_prep Prepare Artificial Membrane Plate pampa_add Add PROTAC to Donor Wells pampa_prep->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_quantify Quantify by LC-MS/MS pampa_incubate->pampa_quantify pampa_calc Calculate Papp pampa_quantify->pampa_calc caco2_culture Culture Caco-2 Monolayer caco2_add Add PROTAC to Apical or Basolateral Side caco2_culture->caco2_add caco2_sample Sample from Opposite Side caco2_add->caco2_sample caco2_quantify Quantify by LC-MS/MS caco2_sample->caco2_quantify caco2_calc Calculate Papp (A>B, B>A) & Efflux Ratio caco2_quantify->caco2_calc Start PROTAC Candidate cluster_pampa cluster_pampa Start->cluster_pampa cluster_caco2 cluster_caco2 Start->cluster_caco2

Caption: Experimental workflow for assessing PROTAC permeability.

Conclusion

The linker is a critical component in PROTAC design, with its composition having a profound impact on permeability and stability. While flexible linkers like PEG and alkyl chains offer synthetic advantages and conformational adaptability, rigid linkers can provide pre-organization for enhanced potency and improved pharmacokinetic properties. The optimal linker choice is highly dependent on the specific PROTAC system and requires careful consideration and empirical validation.[2] The data and protocols presented in this guide aim to provide researchers with a foundational understanding to make more informed decisions in the rational design of next-generation protein degraders.

References

Validating the Biological Activity of a Bis-PEG2-Boc Containing PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel PROTAC's biological activity is a critical step in the discovery pipeline. This guide provides a comparative framework for assessing the performance of PROTACs containing a Bis-PEG2-Boc linker. While direct head-to-head comparative data for a this compound containing PROTAC against other linker types for the same target is not extensively available in the public domain, this guide will utilize available data on varying PEG linker lengths as a proxy to illustrate the importance of linker composition and length in PROTAC efficacy.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]

The this compound linker is a type of polyethylene (B3416737) glycol (PEG) linker, which are commonly used in PROTAC design to improve solubility and cell permeability.[1] The "Bis-PEG2" component suggests a branched structure with two PEG2 arms, which can influence the spatial orientation of the target protein and E3 ligase. This guide will explore the key experimental assays required to validate the biological activity of such a PROTAC and provide a comparative analysis based on available data for PROTACs with different linker architectures.

Data Presentation: Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This data serves as a valuable reference for understanding how linker modifications can impact performance.[3][4]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [3][4]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Note: Lower DC50 values indicate higher potency. Higher Dmax values indicate greater efficacy of degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [3]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG5 3.1 35
PEG62.830

Note: Higher apparent permeability (Papp) and oral bioavailability are generally desirable for drug candidates.

The data clearly demonstrates that the length of the PEG linker has a significant impact on the PROTAC's performance, with the PEG5 linker showing optimal degradation potency, permeability, and bioavailability in this specific context.[3][4] This underscores the importance of empirical validation for each new PROTAC design.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Validation Workflow start Start: PROTAC Synthesis degradation_assay Target Protein Degradation Assay (Western Blot / HiBiT) start->degradation_assay ubiquitination_assay Target Ubiquitination Assay (in vitro / cell-based) degradation_assay->ubiquitination_assay viability_assay Cell Viability / Cytotoxicity Assay (CellTiter-Glo / MTT) ubiquitination_assay->viability_assay data_analysis Data Analysis: Determine DC50, Dmax, IC50 viability_assay->data_analysis end End: Biological Activity Validated data_analysis->end

Caption: A typical experimental workflow for PROTAC validation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of a PROTAC's biological activity.

Target Protein Degradation Assay (Western Blot)

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound containing PROTAC and relevant comparator PROTACs for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated target protein. Lyse the cells under denaturing conditions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to immunoprecipitate the target protein.

  • Western Blot for Ubiquitin: Elute the immunoprecipitated protein and perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates target ubiquitination.

Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.

  • Incubation: Incubate the plate for a duration relevant to the expected biological effect (e.g., 72 hours).

  • Measurement: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and then incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).

By systematically applying these experimental protocols and comparing the performance of a this compound containing PROTAC with relevant alternatives, researchers can gain a comprehensive understanding of its biological activity and potential as a therapeutic agent. The choice of linker is a critical parameter in PROTAC design, and its impact on degradation efficacy must be thoroughly validated.

References

A Comparative Guide to Alternatives for Bis-PEG2-Boc in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a pivotal step in the design and synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While Bis-PEG2-Boc is a commonly utilized linker due to its defined length and versatile functional handles, a diverse array of alternatives offers distinct advantages in modulating the efficacy, pharmacokinetics, and solubility of the final conjugate. This guide provides an objective comparison of this compound with other linker classes, supported by experimental data to inform rational design choices in bioconjugation and drug development.

The Critical Role of the Linker

The linker in a complex biologic is far from a passive spacer. It critically influences the spatial orientation of the conjugated molecules, which in turn affects crucial biological outcomes. In PROTACs, the linker's length and flexibility are paramount for the successful formation of a productive ternary complex between the target protein and an E3 ligase, a prerequisite for subsequent protein degradation.[1][2] Similarly, in ADCs, the linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site.[3][]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The choice of linker can dramatically impact these parameters.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are widely used due to their synthetic tractability.[1] PEG linkers are known to enhance the aqueous solubility of PROTACs, a favorable property for bioavailability.[][6] In contrast, more hydrophobic alkyl linkers may enhance cell permeability.[7]

The following table summarizes representative data on how the composition and length of flexible linkers can influence the degradation of target proteins.

Linker TypeTarget Protein/E3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEGBRD4/CRBN8 (PEG2)>1000<20[8]
PEGBRD4/CRBN11 (PEG3)19>95[8]
PEGBRD4/CRBN14 (PEG4)4.9>95[8]
AlkylSOS1/VHL3>10000~20[9]
AlkylSOS1/VHL515.7100[9]
AlkylSOS1/VHL9>10000~40[9]
PEGERα/CRBN8 (PEG2)~500~70[10]
PEGERα/CRBN11 (PEG3)~100~90[10]
PEGERα/CRBN14 (PEG4)~20>95[10]

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.

Rigid Linkers: Constraining Conformational Freedom

Rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, introduce conformational constraints.[1][] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]

Linker TypeTarget Protein/E3 LigaseDC50 (µM)Dmax (%)Reference
Flexible (PEG)AR/VHL3~80[11]
Rigid (Phenyl)AR/VHL0.5~90[11]

Note: This table illustrates that for Androgen Receptor (AR) degradation, a rigid linker can be significantly more potent than a flexible PEG-based linker.

"Clickable" Linkers for Modular Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[11] This approach allows for the modular and efficient assembly of the two ligands with the linker.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for PROTAC synthesis.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Ligand1 Ligand 1 (e.g., POI binder) Coupling1 First Coupling Reaction Ligand1->Coupling1 Ligand2 Ligand 2 (e.g., E3 binder) Coupling2 Second Coupling Reaction Ligand2->Coupling2 Linker Bifunctional Linker (e.g., this compound alternative) Linker->Coupling1 Intermediate Purified Intermediate Coupling1->Intermediate Intermediate->Coupling2 CrudePROTAC Crude PROTAC Coupling2->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification PurePROTAC Pure PROTAC Purification->PurePROTAC Analysis Characterization (LC-MS, NMR) PurePROTAC->Analysis CellAssay Cell-based Degradation Assay (e.g., Western Blot, HiBiT) PurePROTAC->CellAssay DataAnalysis Data Analysis (DC50, Dmax) CellAssay->DataAnalysis

Caption: A typical workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linkers.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid-containing component to an amine-containing PEG linker using HATU as a coupling agent.[12]

Materials:

  • Carboxylic acid-containing component (e.g., POI ligand)

  • Amine-functionalized PEG linker

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF.[12]

  • Add the amine-functionalized PEG linker (1.1 equivalents).[12]

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC (RP-HPLC).[12]

General Protocol for Bioconjugation using an NHS Ester-PEG Linker

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to a protein containing accessible primary amines, such as in the formation of an ADC.[13][14]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS Ester-PEG linker

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker Preparation: Immediately before use, dissolve the NHS Ester-PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG linker stock solution to the protein solution.[14] The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13][15]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS-ester PEG linker. Incubate for an additional 30 minutes.[14]

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.[15]

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Western Blot for Protein Degradation

This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.[8][16]

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).[16]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[16]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation. Calculate DC50 and Dmax values from the dose-response data.[17]

Conclusion

The choice of linker is a critical design element in the development of advanced biotherapeutics. While this compound is a versatile and widely used linker, alternatives such as longer or branched PEG chains, alkyl linkers, and rigid linkers offer opportunities to fine-tune the properties of the final conjugate. A systematic evaluation of different linker types, guided by the quantitative data and experimental protocols presented in this guide, will enable researchers to optimize the performance of their molecules for specific therapeutic applications. The interplay between linker composition, length, and rigidity and the ultimate biological activity underscores the importance of a rational, data-driven approach to linker selection.

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-PEG2-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bis-PEG2-Boc, a bifunctional crosslinker commonly utilized in proteomics research for labeling and tracking biomolecules. Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.

Core Safety and Handling Protocols

Before proceeding with any disposal measures, it is imperative to consult the material safety data sheet (MSDS) for NH-bis(PEG2-Boc), a closely related compound that provides a strong proxy for safety and handling protocols.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn at all times:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

General Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of NH-bis(PEG2-Boc) are summarized in the table below.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₈H₃₅N₃O₆
Molecular Weight 389.49 g/mol
Solubility Soluble in water, DMSO, DMF, and methanol
Storage Temperature -20°C

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as chemical waste.

    • Segregate solid waste from liquid waste containing the compound.

    • Do not mix with other incompatible waste streams.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions containing this compound, use a labeled, leak-proof container.

    • The label should clearly indicate the contents ("this compound Waste") and any associated hazards.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be cool and dry.

  • Disposal:

    • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Provide the disposal company with a copy of the material safety data sheet.

Spill and Exposure Measures

In the event of a spill or exposure, immediate action is crucial.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop the material into a suitable disposal container, avoiding the generation of dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Bis_PEG2_Boc_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_spill_response Spill Response cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal start Start: this compound Waste is_unused Unused Product or Contaminated Material? start->is_unused is_spill Is it a spill? wear_ppe_spill Wear Appropriate PPE is_spill->wear_ppe_spill Yes wear_ppe_routine Wear Appropriate PPE is_spill->wear_ppe_routine No is_unused->is_spill No is_unused->wear_ppe_routine Yes contain_spill Contain and Absorb Spill wear_ppe_spill->contain_spill collect_waste_spill Collect Contaminated Material contain_spill->collect_waste_spill containerize Place in Labeled, Sealed Container collect_waste_spill->containerize segregate_waste Segregate Waste (Solid/Liquid) wear_ppe_routine->segregate_waste segregate_waste->containerize store_waste Store in Designated Area containerize->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Bis-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Bis-PEG2-Boc. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your experiments.

Core Safety and Handling Information

PropertyInformationSource
Chemical Name NH-bis(PEG2-Boc)[4]
CAS Number 2182601-69-8[4]
Molecular Formula C22H45N3O8[4]
Molecular Weight 479.6[4]
Purity >96%[5]
Storage Store at -20°C, desiccated.[4][6]
Solubility Water, DMSO, DMF, DCM[4]

Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical to minimize exposure risk. The following PPE is mandatory:

  • Eye and Face Protection: To protect against splashes and potential contact with the powder form of the chemical, tightly fitting safety goggles (conforming to EN 166) or a face shield that protects the entire face should be worn.[7][8] Safety glasses with side-shields are the minimum requirement.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are a good initial choice.[8] Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[8] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as a chemical-resistant apron or coveralls.[7][9]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9]

Operational and Disposal Plans

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a designated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[8]

  • Weighing and Aliquoting: To minimize dust generation, handle the solid material carefully.[8] If weighing the powder, do so within the fume hood or a ventilated balance enclosure.[8] For easier handling, consider making a stock solution in a suitable solvent like DMSO or DMF.[6]

  • Reaction Setup: When using in reactions, add the compound slowly to the reaction mixture. Avoid direct contact with skin, eyes, and clothing.[10]

  • Post-Handling: After handling, wash your hands thoroughly.[11] Decontaminate all surfaces and equipment that came into contact with the chemical.

Spill Management:

  • Small Spills: For small spills, carefully wipe up the material with absorbent pads. Avoid generating dust.[12] Place the contaminated materials in a sealed container for disposal.

  • Large Spills: For large spills, control personal contact by using appropriate protective equipment.[12] Prevent the spillage from entering drains or watercourses.[12]

Disposal Plan:

Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. The waste container should be clearly labeled with the full chemical name.[8]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Workspace in Chemical Fume Hood A->B C Weigh/Aliquot Compound B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Workspace and Equipment D->E Procedure complete F Dispose of Waste E->F G Remove PPE and Wash Hands F->G

References

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